Desmorpholinyl Quizartinib-PEG2-COOH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
3-[2-[2-[2-[4-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]phenyl]imidazo[2,1-b][1,3]benzothiazol-6-yl]oxyethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33N5O7S/c1-30(2,3)25-17-26(34-42-25)33-28(38)31-20-6-4-19(5-7-20)22-18-35-23-9-8-21(16-24(23)43-29(35)32-22)41-15-14-40-13-12-39-11-10-27(36)37/h4-9,16-18H,10-15H2,1-3H3,(H,36,37)(H2,31,33,34,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRGZWDBDUKFLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)C3=CN4C5=C(C=C(C=C5)OCCOCCOCCC(=O)O)SC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N5O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
607.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Desmorpholinyl Quizartinib-PEG2-COOH: A Key Intermediate in FLT3 PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Desmorpholinyl Quizartinib-PEG2-COOH, a pivotal chemical intermediate in the development of Proteolysis Targeting Chimeras (PROTACs) for the degradation of FMS-like tyrosine kinase 3 (FLT3). This document details its chemical properties, its role in the synthesis of potent FLT3 degraders, and the broader context of its parent compound, Quizartinib. It is intended to serve as a resource for researchers in oncology, medicinal chemistry, and drug discovery, providing foundational knowledge for the design and synthesis of novel therapeutics targeting FLT3-mutated cancers, particularly Acute Myeloid Leukemia (AML).
Introduction: The Role of FLT3 in AML and the Emergence of PROTACs
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase critical for the normal development of hematopoietic stem cells. In a significant portion of Acute Myeloid Leukemia (AML) cases, mutations in the FLT3 gene, such as internal tandem duplications (FLT3-ITD), lead to constitutive activation of the kinase, driving uncontrolled proliferation of leukemic cells and are associated with a poor prognosis.
Quizartinib is a potent second-generation FLT3 inhibitor that has shown clinical efficacy. However, like many kinase inhibitors, its effectiveness can be limited by the development of resistance. The PROTAC technology offers an alternative therapeutic strategy. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. They consist of a "warhead" that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This approach can overcome resistance mechanisms associated with traditional inhibitors and may offer a more sustained therapeutic effect.
This compound serves as a crucial building block for constructing FLT3-targeting PROTACs. It comprises the core Quizartinib structure, which acts as the FLT3-binding "warhead," attached to a polyethylene (B3416737) glycol (PEG)-based linker terminating in a carboxylic acid. This carboxylic acid group provides a convenient chemical handle for conjugation to an E3 ligase ligand.
Chemical Properties and Structure
This compound is a complex organic molecule designed for chemical synthesis applications. Its key structural features include the Quizartinib-derived moiety for FLT3 binding and a flexible PEG linker with a terminal carboxylic acid for further chemical modification.
| Property | Value | Source |
| Chemical Formula | C30H33N5O7S | Commercial Suppliers |
| Molecular Weight | 607.68 g/mol | Commercial Suppliers |
| CAS Number | 2292116-14-2 | Commercial Suppliers |
| Appearance | Solid powder | General Knowledge |
| Solubility | Soluble in organic solvents such as DMSO and DMF | General Knowledge |
| Storage | Recommended storage at -20°C for long-term stability | Commercial Suppliers |
Role in PROTAC Synthesis and Mechanism of Action
This compound is a key intermediate in the synthesis of FLT3-targeting PROTACs, such as "PROTAC FLT-3 degrader 1" (also known by the catalog number HY-114323)[1]. The synthesis involves the coupling of the terminal carboxylic acid of this compound with an amine-functionalized E3 ligase ligand, most commonly a ligand for the von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ligases.
The resulting PROTAC molecule functions by simultaneously binding to FLT3 and the E3 ligase, forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the FLT3 protein, marking it for degradation by the proteasome. This event-driven, catalytic mechanism allows for the degradation of multiple FLT3 molecules by a single PROTAC molecule.
The final PROTAC, synthesized from this compound, has demonstrated potent biological activity.
| Compound | Target | IC50 | Cell Line | Reference |
| PROTAC FLT-3 degrader 1 | FLT3-ITD | 0.6 nM | MV4-11 (AML) | [1] |
This potent activity highlights the effectiveness of converting a known inhibitor into a protein degrader.
Signaling Pathway of FLT3 and Inhibition by Quizartinib-based PROTACs
The following diagram illustrates the FLT3 signaling pathway and the mechanism of action of a Quizartinib-based PROTAC.
Caption: FLT3 signaling pathway and PROTAC-mediated degradation.
Experimental Protocols
The subsequent use of this compound in the synthesis of a final PROTAC degrader is more clearly understood and generally follows a standard amide coupling procedure.
General Protocol for Amide Coupling of this compound with an Amine-Containing E3 Ligase Ligand
This protocol is a generalized procedure based on standard amide bond formation reactions commonly used in PROTAC synthesis.
Materials:
-
This compound
-
Amine-functionalized E3 ligase ligand (e.g., a VHL or CRBN ligand with a free amine)
-
Amide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)
-
Organic base (e.g., DIPEA or triethylamine)
-
Anhydrous polar aprotic solvent (e.g., DMF or DMSO)
-
Reaction vessel (e.g., round-bottom flask)
-
Stirring apparatus
-
Inert atmosphere (e.g., nitrogen or argon)
-
Purification system (e.g., HPLC)
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere, dissolve this compound (1 equivalent) in the chosen anhydrous solvent.
-
Activation: Add the amide coupling reagent (e.g., HATU, 1.1 equivalents) and the organic base (e.g., DIPEA, 2-3 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling: Add the amine-functionalized E3 ligase ligand (1-1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by an appropriate analytical technique, such as LC-MS or TLC, until the starting materials are consumed. This may take several hours to overnight.
-
Work-up: Once the reaction is complete, quench the reaction with water or a mild aqueous acid (e.g., saturated ammonium (B1175870) chloride solution). Extract the product into an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Wash the organic layer with brine, dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by a suitable chromatographic method, such as flash column chromatography or preparative HPLC, to obtain the pure PROTAC molecule.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Experimental Workflow for PROTAC Synthesis and Evaluation
The following diagram outlines the typical workflow from the intermediate to the final biological evaluation of the resulting PROTAC.
Caption: General workflow for synthesizing and evaluating a FLT3 PROTAC.
Conclusion and Future Directions
This compound is a valuable chemical tool for the development of next-generation therapeutics for FLT3-driven cancers. Its structure allows for the straightforward synthesis of PROTACs that can effectively induce the degradation of the oncoprotein FLT3. The high potency of the resulting degraders underscores the potential of this strategy to overcome the limitations of traditional kinase inhibitors.
Future research in this area will likely focus on:
-
Optimization of the Linker: Investigating different linker lengths, compositions, and attachment points to improve the efficacy and pharmacokinetic properties of the resulting PROTACs.
-
Exploration of Different E3 Ligase Ligands: Utilizing ligands for other E3 ligases to potentially alter the degradation profile and overcome resistance to VHL- or CRBN-based PROTACs.
-
In Vivo Studies: Evaluating the efficacy, safety, and pharmacokinetic/pharmacodynamic profiles of these PROTACs in animal models of AML.
-
Combination Therapies: Exploring the synergistic effects of FLT3 degraders with other anti-leukemic agents.
The availability of well-defined intermediates like this compound will continue to be a cornerstone of these research and development efforts, paving the way for novel and effective treatments for patients with AML and other FLT3-dependent malignancies.
References
The Advent of Targeted Protein Degradation: A Technical Guide to Quizartinib-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target previously "undruggable" proteins. This technical guide delves into the mechanism of action of PROTACs built upon the scaffold of Quizartinib, a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor. We will explore the core mechanism of these heterobifunctional molecules, from the recruitment of E3 ubiquitin ligases to the induced degradation of the FLT3 oncoprotein, a key driver in Acute Myeloid Leukemia (AML). This document provides a comprehensive overview of the relevant signaling pathways, detailed experimental protocols for the characterization of these degraders, and a summary of key quantitative data to aid in the design and evaluation of novel Quizartinib-based PROTACs.
Introduction: Beyond Inhibition to Degradation
Traditional pharmacology has largely focused on the development of small molecule inhibitors that block the function of pathogenic proteins. While this approach has yielded numerous successful therapies, it is often limited by the need for high drug concentrations to maintain target occupancy, the development of resistance through mutations in the drug-binding site, and the difficulty of targeting proteins that lack well-defined active sites.
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in drug discovery.[1] These heterobifunctional molecules do not inhibit the target protein's function but instead harness the cell's own ubiquitin-proteasome system (UPS) to induce its degradation.[2] A PROTAC consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for destruction by the 26S proteasome.[3][4] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target proteins, potentially leading to a more profound and durable therapeutic effect at lower doses.[2]
Quizartinib is a potent second-generation FLT3 inhibitor that has shown clinical efficacy in the treatment of FLT3-mutated AML.[5][6] By repurposing Quizartinib as the POI-binding ligand in a PROTAC, researchers aim to overcome the resistance mechanisms associated with FLT3 inhibitors and provide a more complete and sustained suppression of FLT3-driven oncogenic signaling.[7]
Core Mechanism of Action
The fundamental mechanism of a Quizartinib-based PROTAC involves the formation of a ternary complex between the FLT3 receptor, the PROTAC molecule, and an E3 ubiquitin ligase.[8] This induced proximity is the critical event that initiates the degradation cascade.
Ternary Complex Formation
The PROTAC acts as a molecular bridge, with one end binding to the kinase domain of FLT3 (via the Quizartinib moiety) and the other end recruiting an E3 ligase, most commonly Von Hippel-Lindau (VHL) or Cereblon (CRBN).[4][8] The stability and conformation of this ternary complex are crucial for efficient ubiquitination and are influenced by the cooperativity between the binding events of the PROTAC to FLT3 and the E3 ligase.[9]
Ubiquitination and Proteasomal Degradation
Once the ternary complex is formed, the recruited E3 ligase facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of FLT3.[8] The attachment of a polyubiquitin (B1169507) chain serves as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged FLT3 protein.[4] The PROTAC molecule is then released and can participate in further cycles of degradation.[10]
FLT3 Signaling Pathway in AML
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[11] In a significant portion of AML patients, FLT3 is constitutively activated due to mutations, most commonly internal tandem duplications (FLT3-ITD) or point mutations in the tyrosine kinase domain (FLT3-TKD).[12] This aberrant activation drives leukemogenesis through the continuous stimulation of downstream signaling pathways, including:
-
STAT5 Pathway: Signal Transducer and Activator of Transcription 5 promotes cell survival and proliferation.
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade is crucial for cell growth, differentiation, and survival.
-
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, and survival.
By inducing the degradation of FLT3, Quizartinib-based PROTACs aim to shut down these oncogenic signaling networks completely, rather than just inhibiting them.
Quantitative Data Summary
The efficacy of Quizartinib-based PROTACs is evaluated using several key parameters, including their anti-proliferative activity (IC50), and their ability to induce target degradation (DC50 and Dmax).
| Compound | Cell Line | Mutation Status | IC50 (nM) | DC50 (nM) | Dmax (%) | E3 Ligase Recruited | Citation |
| Quizartinib | MV4-11 | FLT3-ITD | 0.4 | - | - | - | [4] |
| Quizartinib | MOLM-13 | FLT3-ITD | Not Specified | - | - | - | [4] |
| Quizartinib | MOLM-14 | FLT3-ITD | Not Specified | - | - | - | [4] |
| Representative PROTAC | Not Specified | Not Specified | 36 ± 3 | Not Specified | Not Specified | VHL | [4] |
| Quizartinib | Not Specified | Not Specified | 7.4 ± 0.3 | - | - | - | [4] |
Note: This table summarizes available data and will be expanded as more specific quantitative information on different Quizartinib-based PROTACs becomes publicly available.
Experimental Protocols
The following protocols are essential for the characterization of Quizartinib-based PROTACs.
Western Blot for FLT3 Degradation
This protocol is used to quantify the reduction in FLT3 protein levels following PROTAC treatment.
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-14)
-
Quizartinib-based PROTAC
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-FLT3, anti-GAPDH, or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a dose-response of the Quizartinib-based PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95°C for 5-10 minutes. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against FLT3 overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again three times with TBST.
-
Detection and Analysis: Apply the ECL substrate and capture the chemiluminescent signal. Quantify the band intensities using densitometry software. Normalize the FLT3 signal to the loading control (GAPDH or β-actin). Calculate the percentage of FLT3 degradation relative to the vehicle-treated control.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to demonstrate the physical interaction between FLT3, the PROTAC, and the E3 ligase.
Materials:
-
AML cell lines
-
Quizartinib-based PROTAC
-
DMSO (vehicle control)
-
MG132 (proteasome inhibitor)
-
Ice-cold PBS
-
Non-denaturing lysis buffer with protease inhibitors
-
Antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or an epitope tag
-
Control IgG antibody
-
Protein A/G agarose (B213101) beads
-
Wash buffer
-
Laemmli sample buffer
-
Western blot reagents (as described in 5.1)
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Pre-treat cells with 10 µM MG132 for 2 hours to prevent degradation of the target protein. Treat cells with the PROTAC (e.g., 100 nM) or DMSO for 4-6 hours.
-
Cell Lysis: Wash cells twice with ice-cold PBS and lyse with non-denaturing lysis buffer.
-
Protein Quantification and Pre-clearing: Determine the protein concentration of the lysate. Pre-clear the lysate by incubating with control IgG and Protein A/G beads for 1 hour at 4°C.
-
Immunoprecipitation: To the pre-cleared lysate, add the anti-E3 ligase antibody and incubate overnight at 4°C. Add Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash three times with ice-cold wash buffer.
-
Elution and Western Blot Analysis: Resuspend the beads in Laemmli sample buffer and boil to elute the proteins. Analyze the eluates by Western blotting, probing for FLT3 and the E3 ligase.
Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.
Materials:
-
AML cell lines
-
Quizartinib-based PROTAC
-
DMSO (vehicle control)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells at a density of 5,000-10,000 cells per well in 90 µL of culture medium in a 96-well plate. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the PROTAC in culture medium. Add 10 µL of the diluted compound or vehicle to the respective wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Assay Protocol: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software.
Conclusion and Future Directions
Quizartinib-based PROTACs offer a promising new therapeutic strategy for the treatment of FLT3-mutated AML. By inducing the degradation of the FLT3 oncoprotein, these molecules have the potential to overcome the limitations of traditional inhibitors, leading to a more profound and durable clinical response. The experimental protocols and data presented in this guide provide a framework for the continued development and characterization of this exciting new class of targeted therapies. Future research will focus on optimizing the linker and E3 ligase ligand to enhance the potency and selectivity of these degraders, as well as exploring their efficacy in combination with other anti-leukemic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. assaygenie.com [assaygenie.com]
- 4. benchchem.com [benchchem.com]
- 5. tainstruments.com [tainstruments.com]
- 6. promega.com [promega.com]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. promega.com [promega.com]
- 12. benchchem.com [benchchem.com]
The Role of Desmorpholinyl Quizartinib-PEG2-COOH in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Desmorpholinyl Quizartinib-PEG2-COOH, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs) for the targeted degradation of the FMS-like tyrosine kinase 3 (FLT3) receptor. This document outlines the core principles of its application, detailed experimental protocols, and the underlying biological pathways.
Introduction to this compound
This compound is a heterobifunctional molecule that serves as a ligand-linker conjugate for the synthesis of PROTACs. It is composed of two key moieties:
-
A high-affinity ligand for FLT3: This component is derived from Quizartinib, a potent and selective FLT3 inhibitor. The desmorpholinyl modification provides a crucial attachment point for the linker.
-
A PEG2-COOH linker: This polyethylene (B3416737) glycol (PEG)-based linker possesses a terminal carboxylic acid group, enabling covalent conjugation to an E3 ligase-recruiting ligand. The PEG2 linker offers a balance of flexibility and hydrophilicity, which are critical for optimizing the efficacy of the resulting PROTAC.[1][2][3]
The primary application of this compound is in the construction of PROTACs designed to induce the degradation of FLT3, a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[4]
Mechanism of Action: From Inhibition to Degradation
Unlike traditional small-molecule inhibitors that merely block the function of a target protein, PROTACs synthesized from this compound are designed to eliminate the target protein entirely. This is achieved by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.
The mechanism involves the formation of a ternary complex between the FLT3 protein, the PROTAC, and an E3 ubiquitin ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)). This proximity, orchestrated by the PROTAC, leads to the polyubiquitination of FLT3, marking it for degradation by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of multiple FLT3 molecules.
Quantitative Data Summary
The following table summarizes the degradation performance of a representative FLT3 PROTAC synthesized using a quizartinib-derived ligand and a PEG linker, as described in the foundational study by Burslem et al. (2018).[4] This data is illustrative of the potential efficacy of PROTACs constructed with this compound.
| Parameter | Value | Cell Line | Description | Reference |
| DC50 | < 10 nM | MOLM-14 | The concentration of the PROTAC required to induce 50% degradation of the target protein after a 24-hour treatment. | [4] |
| Dmax | > 95% | MOLM-14 | The maximum percentage of protein degradation achievable with the PROTAC. | [4] |
| Cell Growth IC50 | 0.6 nM | MOLM-14 | The concentration of the PROTAC that inhibits cell growth by 50%. | [5][6][7][8] |
Experimental Protocols
Western Blotting for FLT3 Degradation
This protocol is used to quantify the extent of FLT3 degradation in response to PROTAC treatment.
1. Cell Culture and Treatment:
-
Culture FLT3-mutant AML cell lines (e.g., MOLM-14, MV4-11) in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Seed cells in 6-well plates at a density of 1 x 106 cells/mL.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
4. SDS-PAGE and Western Blot:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for FLT3 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
5. Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize FLT3 band intensity to the loading control.
-
Plot the normalized FLT3 levels against the log of the PROTAC concentration to determine DC50 and Dmax.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to validate the PROTAC-induced formation of the FLT3-PROTAC-E3 ligase ternary complex.
1. Cell Treatment:
-
Treat AML cells with the FLT3 PROTAC at a concentration known to induce degradation for a short duration (e.g., 1-2 hours) to capture the ternary complex.
-
It is recommended to pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours to stabilize the complex.
2. Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer (e.g., containing Triton X-100 or NP-40) with protease inhibitors.
3. Immunoprecipitation:
-
Incubate the cell lysates with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) pre-coupled to protein A/G magnetic beads.
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
4. Elution and Western Blot:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using antibodies against FLT3 and the E3 ligase to detect their co-precipitation.
FLT3 Signaling Pathway
FLT3 is a receptor tyrosine kinase that, when activated by its ligand (FL) or through activating mutations (e.g., internal tandem duplication - ITD), dimerizes and autophosphorylates. This triggers downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which are crucial for cell proliferation, survival, and differentiation. Constitutive activation of these pathways by FLT3-ITD mutations is a key driver of leukemogenesis in AML. By degrading the FLT3 protein, PROTACs effectively shut down all of these downstream oncogenic signals.
Conclusion
This compound is a valuable chemical tool for the development of potent and selective FLT3-degrading PROTACs. By enabling the synthesis of molecules that can effectively eliminate the FLT3 protein, it offers a promising therapeutic strategy for AML and other diseases driven by aberrant FLT3 signaling. The experimental protocols and conceptual frameworks provided in this guide serve as a comprehensive resource for researchers in the field of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing Antiproliferative Activity and Selectivity of a FLT-3 Inhibitor by Proteolysis Targeting Chimera Conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of FLT3-targeting PROTACs with potent antiproliferative activity against acute myeloid leukemia cells harboring FLT3 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degrading FLT3-ITD protein by proteolysis targeting chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a Novel Orally Bioavailable FLT3-PROTAC Degrader for Efficient Treatment of Acute Myeloid Leukemia and Overcoming Resistance of FLT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. kddf.org [kddf.org]
The FLT3 Target in Acute Myeloid Leukemia: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3), a member of the class III receptor tyrosine kinase family, is a critical regulator of normal hematopoiesis, governing the survival, proliferation, and differentiation of hematopoietic stem and progenitor cells.[1][2] However, the discovery of activating mutations in the FLT3 gene in a significant subset of patients with Acute Myeloid Leukemia (AML) has positioned it as a key therapeutic target.[3][4] These mutations lead to constitutive, ligand-independent activation of the receptor, driving uncontrolled proliferation of leukemic blasts and are associated with a poor prognosis.[5][6] This guide provides an in-depth technical overview of the FLT3 target, its role in AML pathogenesis, therapeutic strategies, and key experimental methodologies for its investigation.
The FLT3 Receptor and its Ligand
The FLT3 receptor is a transmembrane protein primarily expressed on hematopoietic stem and progenitor cells.[1] Its structure consists of an extracellular domain composed of five immunoglobulin-like loops, a transmembrane domain, a juxtamembrane (JM) domain, and an intracellular tyrosine kinase (TK) domain that is split by a kinase insert.[7]
The activation of wild-type FLT3 is initiated by the binding of its cognate ligand, FLT3 Ligand (FL). FL is a transmembrane protein that can be cleaved to produce a soluble, biologically active dimer.[8] Upon binding of FL, the FLT3 receptor dimerizes, leading to a conformational change that facilitates the autophosphorylation of tyrosine residues within the TK domain. This autophosphorylation activates the receptor, creating docking sites for downstream signaling molecules and initiating a cascade of intracellular events that regulate normal hematopoietic cell function.[2]
The Role of FLT3 in Normal Hematopoiesis
In the context of a healthy hematopoietic system, FLT3 signaling is tightly regulated and essential for the normal development of stem cells and the immune system.[3] The FLT3 ligand, expressed by bone marrow stromal cells, acts in synergy with other growth factors to stimulate the proliferation of stem cells, progenitor cells, dendritic cells, and natural killer cells.[3] This controlled signaling ensures the proper maintenance and differentiation of hematopoietic lineages.
FLT3 Mutations in Acute Myeloid Leukemia
Mutations in the FLT3 gene are among the most common genetic alterations in AML, occurring in approximately 30% of patients.[3][9] These mutations render the FLT3 receptor constitutively active, leading to ligand-independent signaling and uncontrolled cell proliferation. There are two primary types of activating FLT3 mutations:
-
Internal Tandem Duplications (ITD): These are the most common type of FLT3 mutation, accounting for roughly 25% of all AML cases.[9] FLT3-ITD mutations are in-frame duplications of a segment of the JM domain. This disruption of the JM domain's autoinhibitory function leads to constitutive activation of the kinase.[2]
-
Tyrosine Kinase Domain (TKD) Mutations: These mutations, found in approximately 5-10% of AML patients, are typically point mutations or small deletions within the activation loop of the TKD, most commonly at the D835 residue.[5][10] These alterations stabilize the active conformation of the kinase domain, resulting in persistent signaling.
Prognostic Impact of FLT3 Mutations
The presence of an FLT3-ITD mutation is a well-established independent prognostic factor for poor outcomes in AML.[5][6] Patients with FLT3-ITD mutations have a higher relapse rate and shorter overall survival compared to those with wild-type FLT3.[5][6] The prognostic significance of FLT3-TKD mutations is less clear, with some studies suggesting a negative impact while others show no significant effect on prognosis.[11] The allelic ratio of the FLT3-ITD mutation can also influence prognosis, with a high mutant-to-wild-type ratio often associated with worse outcomes.[11]
Quantitative Data on FLT3 Mutations in AML
The following tables summarize key quantitative data related to FLT3 mutations in AML.
| Parameter | FLT3-ITD | FLT3-TKD | Reference(s) |
| Prevalence in AML | ~25% | ~5-10% | [5][9] |
| Commonly Affected Domain | Juxtamembrane (JM) | Tyrosine Kinase (TKD) | [2][10] |
| Prognostic Impact | Poor | Uncertain | [5][6][11] |
| Prognostic Outcome | FLT3-ITD Positive | FLT3 Wild-Type | Reference(s) |
| Relapse Rate | Higher | Lower | [5][6] |
| Overall Survival | Shorter | Longer | [5][6] |
FLT3 Signaling Pathways
Normal FLT3 Signaling
Upon ligand binding and receptor dimerization, wild-type FLT3 activates several key downstream signaling pathways that are crucial for normal hematopoietic function. These include:
-
RAS/MAPK Pathway: This pathway is involved in cell proliferation and differentiation.
-
PI3K/AKT Pathway: This pathway plays a central role in promoting cell survival and inhibiting apoptosis.[12]
-
STAT5 Pathway: This pathway is critical for cytokine-mediated cell proliferation and survival.[13]
Aberrant FLT3 Signaling in AML
In AML, FLT3-ITD and FLT3-TKD mutations lead to constitutive activation of the receptor, resulting in the continuous and uncontrolled activation of the same downstream pathways.[2][4] This aberrant signaling promotes the relentless proliferation of leukemic blasts and their resistance to apoptosis, contributing to the aggressive nature of the disease.[14][15]
Therapeutic Targeting of FLT3
The critical role of mutated FLT3 in driving leukemogenesis has made it an attractive target for therapeutic intervention. Several FLT3 inhibitors have been developed and are classified into two generations based on their specificity and potency.
| Generation | Inhibitors | Type | Target(s) | Reference(s) |
| First-Generation | Midostaurin, Sorafenib | Multi-kinase | FLT3, c-KIT, PDGFR, etc. | [16][17] |
| Second-Generation | Gilteritinib, Quizartinib, Crenolanib | Selective FLT3 | FLT3-ITD, FLT3-TKD | [16][17] |
Type I vs. Type II Inhibitors: FLT3 inhibitors are also classified based on their binding mode. Type I inhibitors bind to the active conformation of the kinase and are generally effective against both ITD and TKD mutations.[9] Type II inhibitors bind to the inactive conformation and are typically active against ITD mutations but not TKD mutations.[9]
Mechanisms of Resistance to FLT3 Inhibitors
Despite the initial efficacy of FLT3 inhibitors, the development of resistance is a significant clinical challenge. Mechanisms of resistance can be broadly categorized as:
-
On-Target Resistance: This involves the acquisition of secondary mutations in the FLT3 gene, most commonly in the TKD, that interfere with drug binding.[18][19] The "gatekeeper" mutation F691L, for example, can confer resistance to multiple FLT3 inhibitors.[8]
-
Off-Target Resistance: This involves the activation of bypass signaling pathways that circumvent the need for FLT3 signaling.[8][20] Mutations in genes such as NRAS can activate downstream pathways like the MAPK pathway, rendering the cells independent of FLT3 for their survival and proliferation.[8]
Experimental Protocols and Workflows
Experimental Workflow for FLT3 Inhibitor Discovery and Validation
The discovery and validation of novel FLT3 inhibitors typically follow a structured workflow.
Key Experimental Methodologies
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[21][22]
Protocol:
-
Seed FLT3-mutated AML cells (e.g., MV4-11) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Treat the cells with serial dilutions of the FLT3 inhibitor for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the inhibitor concentration.
Principle: This assay is used to determine the phosphorylation status of the FLT3 receptor and its downstream signaling proteins, thereby confirming the inhibitory activity of a compound.
Protocol:
-
Culture FLT3-mutated AML cells (e.g., MV4-11) and treat with the FLT3 inhibitor at various concentrations for a specified time (e.g., 2-4 hours).
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-FLT3, total FLT3, phospho-STAT5, total STAT5, phospho-ERK, and total ERK overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Principle: This flow cytometry-based assay is used to quantify the percentage of cells undergoing apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that intercalates with DNA and is excluded by viable cells, thus staining late apoptotic and necrotic cells.
Protocol:
-
Treat FLT3-mutated AML cells with the FLT3 inhibitor for 24-48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are Annexin V-positive and PI-positive.
Conclusion
The FMS-like tyrosine kinase 3 is a well-validated and critical therapeutic target in a significant proportion of AML patients. The presence of activating FLT3 mutations drives leukemogenesis and is associated with poor clinical outcomes. While the development of FLT3 inhibitors has marked a significant advancement in the treatment of FLT3-mutated AML, the emergence of resistance remains a major hurdle. A thorough understanding of the FLT3 signaling pathway, the mechanisms of inhibitor action, and the molecular basis of resistance is paramount for the development of more effective and durable therapeutic strategies. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation of this important therapeutic target and the development of next-generation inhibitors to improve the prognosis for patients with FLT3-mutated AML.
References
- 1. m.youtube.com [m.youtube.com]
- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. Prognosis and outcome of patients with acute myeloid leukemia based on FLT3-ITD mutation with or without additional abnormal cytogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy and safety of FLT3 inhibitors in the treatment of AML: A review of clinical data [aml-hub.com]
- 10. Frontiers | Point Mutations in the FLT3-ITD Region Are Rare but Recurrent Alterations in Adult AML and Associated With Concomitant KMT2A-PTD [frontiersin.org]
- 11. tandfonline.com [tandfonline.com]
- 12. FLT3-ITD confers resistance to the PI3K/Akt pathway inhibitors by protecting the mTOR/4EBP1/Mcl-1 pathway through STAT5 activation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reactome | STAT5 activation downstream of FLT3 ITD mutants [reactome.org]
- 14. researchgate.net [researchgate.net]
- 15. H2O2 Production Downstream of FLT3 Is Mediated by p22phox in the Endoplasmic Reticulum and Is Required for STAT5 Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Review of FLT3 Kinase Inhibitors in AML [mdpi.com]
- 17. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Mechanisms Underlying Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. spandidos-publications.com [spandidos-publications.com]
Function of a PEG2 linker in PROTAC design and development
An In-depth Technical Guide on the Core Function of a PEG2 Linker in PROTAC Design and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the Linker in PROTACs
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[2] Far from being a simple spacer, the linker is a critical determinant of the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their favorable physicochemical properties.[4][5]
This technical guide focuses specifically on the function of a short, two-unit PEG linker (PEG2) in PROTAC design. We will explore its impact on the molecule's properties, the formation of the crucial ternary complex, and overall degradation efficiency, supported by quantitative data, detailed experimental protocols, and process visualizations.
Core Functions of the PEG2 Linker
The choice of a PEG2 linker imparts specific characteristics to the PROTAC molecule, influencing its biological activity through several mechanisms.
Modulation of Physicochemical Properties
One of the primary challenges in PROTAC development is managing their high molecular weight and lipophilicity, which can lead to poor solubility and cell permeability.[6] The incorporation of a PEG2 linker helps to mitigate these issues.
-
Solubility: The two ethylene (B1197577) glycol units in a PEG2 linker are hydrophilic and contain ether oxygens that can act as hydrogen bond acceptors.[1] This increases the PROTAC's affinity for aqueous environments, thereby enhancing its water solubility.[7][8] Improved solubility is crucial for reliable in vitro assays, formulation, and can contribute to better oral absorption.[5][9]
-
Lipophilicity and Permeability: The PEG2 linker provides a balance between hydrophilicity and the overall lipophilicity required for cell membrane traversal. While longer PEG chains can significantly increase the topological polar surface area (TPSA) and potentially hinder passive diffusion, a short PEG2 linker adds moderate polarity.[] Furthermore, the flexibility of PEG linkers allows the PROTAC to adopt folded conformations that can shield polar surfaces, creating a more compact structure that is more amenable to crossing the cell membrane.[1]
Facilitating Ternary Complex Formation
The primary function of a PROTAC is to induce the formation of a stable ternary complex between the POI and an E3 ligase.[11] The linker's length, flexibility, and attachment points are paramount to this process.[7]
-
Length and Flexibility: A PEG2 linker offers a defined length and significant conformational flexibility.[3] This flexibility allows the two ligands to orient themselves effectively to bind their respective proteins simultaneously. The linker must be long enough to span the distance between the binding sites on the POI and the E3 ligase without causing steric hindrance, yet short enough to foster stabilizing protein-protein interactions within the ternary complex.[4][12] An optimal linker length is crucial, as linkers that are too short can prevent complex formation, while those that are too long can lead to reduced efficacy due to increased flexibility and non-productive binding.[4][]
-
Cooperativity: An appropriately chosen linker, such as PEG2 in certain systems, can facilitate positive cooperativity, where the formation of the ternary complex is energetically more favorable than the formation of the two binary complexes (PROTAC-POI and PROTAC-E3 ligase). This enhanced stability directly correlates with more efficient ubiquitination and subsequent degradation of the target protein.[3]
Quantitative Data on Linker Impact
The optimization of a PROTAC's linker is an empirical process. The following tables summarize representative data illustrating how linker composition and length can influence key molecular properties and degradation efficacy.
Table 1: Influence of PEG Linker Length on Physicochemical Properties
| PROTAC Variant | Linker Type | Molecular Weight (Da) | cLogP | TPSA (Ų) | H-Bond Acceptors | H-Bond Donors |
| PROTAC-1 | Alkyl C8 | 785.0 | 4.2 | 160.1 | 10 | 4 |
| PROTAC-2 | PEG2 | 831.9 | 3.5 | 174.5 | 12 | 4 |
| PROTAC-3 | PEG4 | 919.0 | 2.8 | 193.0 | 14 | 4 |
| PROTAC-4 | PEG8 | 1095.2 | 1.4 | 230.0 | 18 | 4 |
Data is illustrative, compiled from general trends reported in the literature to demonstrate the impact of increasing PEG units.[1]
Table 2: Impact of PEG Linker Length on Target Protein Degradation
| Target Protein | PROTAC Linker | DC₅₀ (nM) | Dₘₐₓ (%) | Reference System |
| Estrogen Receptor α (ERα) | 12-atom | >1000 | <20 | Cyrus et al.[12] |
| Estrogen Receptor α (ERα) | 16-atom (PEG-like) | 5 | >95 | Cyrus et al.[12] |
| BRD4 | 0 PEG units | <500 | ~70 | F. N. Barrass et al. |
| BRD4 | 1-2 PEG units | >5000 | <20 | F. N. Barrass et al.[13] |
| BRD4 | 4-5 PEG units | <500 | ~80 | F. N. Barrass et al.[13] |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation. This data highlights that the optimal linker length is highly system-dependent.[12][13]
Visualizing PROTAC Mechanisms and Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts in PROTAC development.
Detailed Experimental Protocols
Reproducible experimental protocols are essential for the rigorous evaluation of PROTACs. The following are methodologies for key assays.
General Synthesis of a PEGylated PROTAC
This protocol outlines a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker (e.g., HOOC-PEG2-NH2).
-
Materials: POI ligand with a carboxylic acid, E3 ligase ligand with a primary amine (or vice versa), HOOC-PEG2-NH2 linker, DMF (N,N-Dimethylformamide), HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), DIPEA (N,N-Diisopropylethylamine), Preparative HPLC, LC-MS, NMR.
-
Procedure:
-
First Coupling Reaction: Dissolve the POI ligand (1 eq.) and coupling reagents HATU (1.1 eq.) and DIPEA (2 eq.) in anhydrous DMF. Stir for 10 minutes. Add the bifunctional HOOC-PEG2-NH2 linker (1.2 eq.).
-
Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.
-
Upon completion, quench the reaction with water and purify the POI-linker intermediate by preparative HPLC.
-
Second Coupling Reaction: Dissolve the purified POI-linker intermediate (1 eq.) and the E3 ligase ligand (1.1 eq.) in anhydrous DMF. Add HATU (1.1 eq.) and DIPEA (2 eq.).
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Purification and Characterization: Purify the final PROTAC product by preparative HPLC. Confirm the identity, purity (>95%), and structure of the final compound using LC-MS, HRMS, and NMR.[1]
-
Western Blot for Target Protein Degradation
This is the standard method to quantify the reduction of a target protein in cells following PROTAC treatment.[14]
-
Materials: Cell line of interest, PROTAC stock solution, DMSO, 6-well plates, ice-cold PBS, RIPA lysis buffer with protease/phosphatase inhibitors, BCA protein assay kit, Laemmli sample buffer, SDS-PAGE equipment, PVDF membrane, blocking buffer (5% non-fat milk or BSA in TBST), primary antibody for POI, primary antibody for loading control (e.g., GAPDH, β-actin), HRP-conjugated secondary antibody, chemiluminescent substrate (ECL), imaging system.
-
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 18-24 hours).[15]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells directly in the well with RIPA buffer. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet debris.[15]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[15]
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes to denature the proteins.[14]
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane and separate using SDS-PAGE. Transfer the separated proteins to a PVDF membrane.[14]
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody against the POI overnight at 4°C. Wash the membrane with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection & Analysis: Add ECL substrate and capture the chemiluminescent signal. Re-probe the membrane for a loading control. Quantify band intensities using image analysis software. Normalize the POI signal to the loading control and calculate the percentage of degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.[14]
-
Ternary Complex Formation Assay (TR-FRET)
This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex in a homogenous format.[1]
-
Materials: Recombinant tagged POI (e.g., His-tag), recombinant tagged E3 ligase complex (e.g., GST-tag), fluorescently-labeled antibodies against the tags (e.g., Tb-anti-His and FITC-anti-GST), PROTAC compound, assay buffer, microplate reader capable of TR-FRET.
-
Procedure:
-
Assay Setup: In a suitable microplate, add the labeled POI, labeled E3 ligase, and a serial dilution of the PROTAC compound in the assay buffer.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for complex formation.
-
Measurement: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. The signal is generated when the donor (Terbium) and acceptor (FITC) are brought into close proximity by the formation of the ternary complex.
-
Data Analysis: Plot the TR-FRET ratio against the PROTAC concentration to determine the concentration at which half-maximal complex formation occurs (TC₅₀).[1]
-
Conclusion and Future Perspectives
The PEG2 linker, while one of the simplest and shortest in the PEG series, is a powerful and versatile tool in PROTAC design. It provides a crucial balance of hydrophilicity to improve solubility, flexibility to enable ternary complex formation, and a compact size that can be advantageous for cell permeability.[8][9] The empirical data consistently shows that there is no universal "best" linker; the optimal choice is exquisitely dependent on the specific POI and E3 ligase pair.[12] Therefore, a systematic approach that includes the synthesis and evaluation of PROTACs with short linkers like PEG2 is essential for any rational design campaign. As computational and structural biology methods for predicting ternary complex structures advance, the ability to rationally select the ideal linker, including the precise length and composition like that of a PEG2 linker, will continue to improve, accelerating the development of this transformative therapeutic modality.[1][13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 9. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 11. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
A Technical Guide to Desmorpholinyl Quizartinib-PEG2-COOH for PROTAC Development Against Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the utilization of Desmorpholinyl Quizartinib-PEG2-COOH in the development of Proteolysis Targeting Chimeras (PROTACs) for the treatment of Acute Myeloid Leukemia (AML). FMS-like tyrosine kinase 3 (FLT3) mutations, particularly internal tandem duplications (FLT3-ITD), are prevalent in AML and are associated with a poor prognosis. Quizartinib is a potent second-generation FLT3 inhibitor. By modifying Quizartinib into a PROTAC using this compound, it is possible to induce the targeted degradation of the FLT3 protein, offering a promising therapeutic strategy to overcome resistance and enhance efficacy. This document details the underlying biology, mechanism of action, experimental protocols, and available data for FLT3-targeting PROTACs derived from this advanced intermediate.
Introduction: The Rationale for FLT3 Degradation in AML
Acute Myeloid Leukemia is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Mutations in the FLT3 receptor tyrosine kinase are found in approximately 30% of AML cases, leading to constitutive activation of downstream signaling pathways that promote cell proliferation and survival.[1][2] While FLT3 inhibitors like Quizartinib have shown clinical activity, their efficacy can be limited by the development of resistance.[3]
PROTACs represent a novel therapeutic modality that, instead of merely inhibiting a target protein, hijacks the cell's ubiquitin-proteasome system to induce its degradation.[4] A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. This induced proximity results in the ubiquitination and subsequent proteasomal degradation of the target protein.[4][5]
This compound is a key building block for the synthesis of FLT3-targeting PROTACs. It incorporates the high-affinity Quizartinib scaffold for binding to FLT3 and a PEG2 linker with a terminal carboxylic acid, ready for conjugation to an E3 ligase ligand.[6][7][8]
Mechanism of Action: From Inhibition to Degradation
The conversion of an inhibitor like Quizartinib into a PROTAC fundamentally changes its mechanism of action from occupancy-driven inhibition to event-driven degradation.
Constitutively active FLT3-ITD drives downstream signaling pathways, promoting leukemic cell proliferation and survival. Quizartinib inhibits FLT3 signaling, while a PROTAC degrader leads to the complete elimination of the FLT3 protein.[1]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of several FLT3 PROTAC degraders in AML cell lines harboring FLT3 mutations.
Table 1: Degradation Potency of FLT3 PROTACs in AML Cell Lines
| PROTAC Degrader | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase Ligand |
| PROTAC FLT-3 degrader 1 | MV4-11 | Not Reported | >90 | VHL |
| PROTAC FLT-3 degrader 4 (A20) | MV4-11 | 7.4 | Not Reported | CRBN |
| PROTAC FLT-3 degrader 4 (A20) | MOLM-13 | 20.1 | Not Reported | CRBN |
| Compound 35 | MV4-11 | Dose-dependent | Not Reported | CRBN |
DC50: Concentration required to induce 50% degradation of the target protein. Dmax: Maximum percentage of protein degradation achieved.
Table 2: Anti-proliferative Activity of FLT3 PROTACs in AML Cell Lines
| PROTAC Degrader | Cell Line | IC50 (nM) |
| PROTAC FLT-3 degrader 1 | MV4-11 | 0.6 |
| PROTAC FLT-3 degrader 4 (A20) | MV4-11 | 39.9 |
| PROTAC FLT-3 degrader 4 (A20) | MOLM-13 | 169.9 |
| Quizartinib | MV4-11 | ~1-2 |
IC50: Concentration required to inhibit 50% of cell proliferation.
Experimental Protocols
A systematic workflow is essential for the evaluation of a novel FLT3 degrader, from initial screening to in vivo efficacy assessment.
PROTAC Synthesis from this compound
This protocol describes a general procedure for the synthesis of a Quizartinib-based PROTAC by coupling this compound with an amine-containing E3 ligase ligand (e.g., a derivative of pomalidomide (B1683931) or VHL ligand).
Materials:
-
This compound
-
Amine-functionalized E3 ligase ligand (e.g., aminopomalidomide)
-
Peptide coupling reagent (e.g., HATU, HBTU)
-
Organic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF, DMSO)
-
Standard glassware for organic synthesis
-
Purification system (e.g., preparative HPLC)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in the anhydrous solvent.
-
Add the peptide coupling reagent (1.1 equivalents) and the organic base (2.0-3.0 equivalents) to the solution and stir for 15-30 minutes at room temperature.
-
Add the amine-functionalized E3 ligase ligand (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative reverse-phase HPLC to obtain the final PROTAC.
-
Characterize the purified PROTAC by LC-MS and NMR.
Western Blot for FLT3 Protein Degradation
This protocol is to assess the dose- and time-dependent degradation of FLT3 in response to PROTAC treatment.[9]
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-13)
-
Cell culture medium and supplements
-
FLT3 PROTAC
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-FLT3, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection system
Procedure:
-
Cell Treatment: Plate AML cells at a density of 0.5-1 x 10^6 cells/mL in 6-well plates. Treat cells with varying concentrations of the FLT3 PROTAC or vehicle control (DMSO) for the desired time points.
-
Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse the cell pellet with RIPA buffer.
-
Protein Quantification: Centrifuge the lysates and determine the protein concentration of the supernatant using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Denature equal amounts of protein, separate by SDS-PAGE, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody.
-
Visualization: Visualize the protein bands using an ECL detection system. Use a housekeeping protein as a loading control.
Cellular Viability Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[6][7]
Materials:
-
AML cell lines
-
96-well plates
-
FLT3 PROTAC
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Compound Treatment: Treat cells with serial dilutions of the FLT3 PROTAC for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
In Vivo AML Xenograft Model
This protocol is to evaluate the in vivo efficacy of the FLT3 PROTAC in a mouse xenograft model.[6]
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or NSG)
-
AML cell line (e.g., MV4-11)
-
FLT3 PROTAC formulation
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject 5-10 million MV4-11 cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Treatment: When tumors reach a specified size (e.g., 100-150 mm³), randomize mice into treatment and control groups. Administer the FLT3 PROTAC or vehicle control according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for FLT3 levels).
Conclusion and Future Perspectives
This compound serves as a valuable and versatile starting point for the development of potent and selective FLT3-degrading PROTACs. The conversion of a highly potent inhibitor into a degrader offers the potential for a more profound and durable therapeutic effect, the ability to overcome resistance mechanisms, and a catalytic mode of action. The experimental protocols provided in this guide offer a framework for the synthesis, characterization, and preclinical evaluation of these next-generation AML therapeutics. Further optimization of the linker and E3 ligase ligand components will continue to advance the development of clinically successful FLT3 degraders for AML.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Physicochemical characteristics of Desmorpholinyl Quizartinib-PEG2-COOH
An In-Depth Technical Guide to the Physicochemical Characteristics of Desmorpholinyl Quizartinib-PEG2-COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a specialized chemical compound designed for applications in targeted protein degradation. It incorporates a derivative of Quizartinib (B1680412), a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), which is linked to a short polyethylene (B3416737) glycol (PEG) chain terminating in a carboxylic acid. This structure makes it a valuable building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs)[1][2]. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. In this context, the desmorpholinyl quizartinib moiety serves as the ligand for the FLT3 protein[1].
This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its relevant biological pathway.
Physicochemical Characteristics
The physicochemical properties of a molecule are critical determinants of its behavior in biological systems, influencing its solubility, permeability, and binding affinity. While extensive experimental data for this specific molecule is not publicly available, a combination of information from suppliers and theoretical estimations based on its structure provides a useful profile.
Data Summary
All available and estimated quantitative data for this compound are summarized in the table below.
| Property | Value | Source/Method |
| CAS Number | 2292116-14-2 | Chemical Supplier |
| Molecular Formula | C₃₀H₃₃N₅O₇S | Chemical Supplier |
| Molecular Weight | 607.68 g/mol | Chemical Supplier |
| pKa | ~4.5 (Carboxylic Acid), ~2-3 (Aromatic Amine) | Estimated |
| logP (calculated) | 2.5 - 3.5 | Estimated |
| Solubility in DMSO | ≥ 100 mg/mL | Chemical Supplier |
| Aqueous Solubility | Low (pH-dependent) | Predicted |
| Melting Point | Not Determined | N/A |
| Boiling Point | Not Determined | N/A |
| Density | Not Determined | N/A |
| Storage (Powder) | -20°C (3 years), 4°C (2 years) | Chemical Supplier |
| Storage (in Solvent) | -80°C (6 months), -20°C (1 month) | Chemical Supplier[1] |
Discussion of Properties
-
pKa (Estimated): The molecule possesses two primary ionizable groups: a carboxylic acid and a weakly basic aromatic amine/thiazole system. The carboxylic acid is expected to have a pKa in the typical range of 4 to 5. The nitrogen atoms in the heterocyclic core are weakly basic, with an estimated pKa for their conjugate acids likely in the range of 2 to 3. These values are crucial for understanding the molecule's charge state and solubility at different physiological pH levels.
-
logP (Estimated): The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The core structure of desmorpholinyl quizartinib is relatively lipophilic. However, the presence of the hydrophilic PEG2-COOH linker will decrease the overall logP compared to the parent quizartinib molecule. The estimated logP suggests a moderate lipophilicity, which is often a desirable characteristic for PROTAC components to balance membrane permeability and aqueous solubility.
-
Solubility: The compound is reported to be highly soluble in organic solvents like DMSO. Its aqueous solubility is predicted to be low and highly dependent on pH. At pH values above the pKa of the carboxylic acid (e.g., physiological pH of 7.4), the molecule will be deprotonated to form a carboxylate, which should increase its aqueous solubility.
-
Stability and Storage: As a powder, the compound is stable for extended periods when stored at low temperatures. In solution, storage at -80°C is recommended to prevent degradation, and repeated freeze-thaw cycles should be avoided[1].
Experimental Protocols
Detailed and standardized protocols are essential for the accurate and reproducible determination of physicochemical properties. The following sections describe methodologies for key experiments.
Proposed Synthesis Workflow
The synthesis of this compound likely involves the coupling of a desmorpholinyl quizartinib precursor bearing a reactive functional group (e.g., an amine) with a protected PEG2-COOH linker, followed by deprotection.
Caption: Proposed synthetic workflow for this compound.
Protocol:
-
Synthesis of Precursor: Synthesize or procure a desmorpholinyl derivative of quizartinib with a reactive amine handle.
-
Amide Coupling: Dissolve the amine precursor and a protected linker, such as Boc-NH-PEG2-COOH, in an anhydrous solvent like DMF. Add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA). Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Deprotection: After purification of the coupled product, dissolve it in a solvent like dichloromethane (B109758) (DCM). Add trifluoroacetic acid (TFA) to remove the Boc protecting group.
-
Final Purification: Purify the final product using preparative reverse-phase HPLC to yield this compound of high purity.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method measures the equilibrium solubility of a compound, which is the maximum concentration that can be achieved in a solution at a specific temperature and pH.
Caption: Workflow for thermodynamic solubility determination.
Protocol:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24 to 48 hours to ensure equilibrium is reached.
-
Separation: After incubation, allow the suspension to stand, then separate the undissolved solid from the solution by centrifugation or filtration through a 0.22 µm filter.
-
Quantification: Prepare a standard curve of the compound at known concentrations. Analyze the clear filtrate/supernatant using a suitable analytical method, such as UV-Vis spectroscopy or HPLC, to determine the concentration of the dissolved compound.[3][4]
-
Calculation: The determined concentration represents the thermodynamic solubility of the compound under the tested conditions.
Kinetic Solubility Determination (Nephelometry)
This high-throughput method measures the solubility of a compound when it is introduced into an aqueous buffer from a concentrated organic stock solution, mimicking conditions in many biological assays.[5]
Protocol:
-
Stock Solution: Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM).
-
Assay Plate Preparation: Dispense the aqueous buffer into the wells of a 96-well microplate.
-
Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the wells to achieve the desired final compound concentration (the final DMSO concentration should typically be ≤1%).
-
Incubation: Mix the plate and incubate at a controlled temperature (e.g., room temperature) for a set period (e.g., 1-2 hours).
-
Measurement: Measure the turbidity of each well using a nephelometer, which detects light scattering from any precipitate that has formed.[6][7]
-
Analysis: The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed compared to a control without the compound.
Relevant Signaling Pathway: FLT3 Inhibition
This compound is designed to target the FLT3 receptor tyrosine kinase. The quizartinib moiety acts as an inhibitor of this pathway, which is often constitutively activated in certain types of leukemia.[8][9][10]
Caption: The FLT3 signaling pathway and the point of inhibition by the Quizartinib moiety.
Upon binding of its ligand, FLT3 dimerizes and becomes activated through autophosphorylation. This triggers downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which ultimately promote cell proliferation and survival.[8][9] The quizartinib component of this compound binds to the ATP-binding pocket of FLT3, preventing its phosphorylation and thereby inhibiting these downstream signals.
Conclusion
This compound is a key intermediate for the development of targeted therapies, particularly PROTACs aimed at degrading the FLT3 kinase. This guide provides a summary of its essential physicochemical properties, blending available data with scientifically grounded estimations. The detailed experimental protocols offer a framework for researchers to perform their own characterizations. Understanding these properties is fundamental for the successful design and application of this molecule in drug discovery and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 4. evotec.com [evotec.com]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. emeraldcloudlab.com [emeraldcloudlab.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. commerce.bio-rad.com [commerce.bio-rad.com]
Whitepaper: A Technical Guide to the Discovery and Synthesis of Novel FLT3 Ligands for PROTACs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fms-like tyrosine kinase 3 (FLT3) is a critical receptor tyrosine kinase in hematopoietic cell development, and its mutation is a primary driver in a significant portion of acute myeloid leukemia (AML) cases, correlating with poor prognosis.[1][2] While small-molecule FLT3 inhibitors have been developed, their efficacy is often hampered by acquired resistance.[3][4] Proteolysis-targeting chimeras (PROTACs) offer a paradigm-shifting therapeutic strategy by inducing the degradation of target proteins rather than merely inhibiting them.[5][6] This technical guide provides an in-depth overview of the discovery, design, synthesis, and characterization of novel FLT3-targeting PROTACs, serving as a comprehensive resource for professionals in drug development.
The FLT3 Target and PROTAC Technology
FLT3 Signaling in Hematopoiesis and AML
FLT3 is a member of the class III receptor tyrosine kinase family, essential for the normal development of hematopoietic stem and progenitor cells.[7][8] Upon binding its ligand (FLT3L), the receptor dimerizes, leading to autophosphorylation and the activation of downstream signaling cascades, including the PI3K/AKT, RAS/MAPK, and STAT5 pathways. These pathways are crucial for regulating cell proliferation, survival, and differentiation.[9][10]
In approximately 30% of AML patients, FLT3 is constitutively activated by mutations, most commonly internal tandem duplications (FLT3-ITD) or point mutations in the tyrosine kinase domain (FLT3-TKD).[1][7] This ligand-independent activation drives uncontrolled proliferation and survival of leukemic cells, making mutant FLT3 a prime therapeutic target.[2][11]
References
- 1. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FLT3 Inhibitors in the Management of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 6. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 7. FLT3, a signaling pathway gene [ogt.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. researchgate.net [researchgate.net]
- 10. betalifesci.com [betalifesci.com]
- 11. FLT3 Mutation and AML: Symptoms, Testing, and More [healthline.com]
A Technical Guide to Desmorpholinyl Quizartinib-PEG2-COOH: A Key Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Desmorpholinyl Quizartinib-PEG2-COOH (CAS Number: 2292116-14-2), a critical chemical entity in the development of advanced cancer therapeutics. This molecule serves as a pivotal precursor for the synthesis of Proteolysis Targeting Chimeras (PROTACs) aimed at the degradation of FMS-like tyrosine kinase 3 (FLT3). Mutations in FLT3 are a significant driver in acute myeloid leukemia (AML), making it a prime target for therapeutic intervention. This document details the underlying biology of FLT3, the mechanism of its inhibitor Quizartinib (B1680412), the principles of PROTAC-mediated protein degradation, and the role of this compound in this innovative therapeutic modality. Detailed experimental protocols for the synthesis and evaluation of FLT3-targeting PROTACs are provided, alongside a compilation of relevant quantitative data and visual diagrams of key biological and experimental workflows.
Introduction: The Role of FLT3 in Acute Myeloid Leukemia
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1][2] In a significant portion of acute myeloid leukemia (AML) cases, mutations in the FLT3 gene lead to constitutive activation of the kinase, driving uncontrolled cell growth and contributing to a poor prognosis.[3][4][5] The most common of these are internal tandem duplications (ITD) within the juxtamembrane domain of the receptor.[1][3] This makes FLT3 a highly attractive target for the development of targeted cancer therapies.
Quizartinib: A Potent FLT3 Inhibitor
Quizartinib is a highly potent and selective second-generation FLT3 inhibitor.[6] It functions by binding to the ATP-binding pocket of the FLT3 receptor, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways critical for the survival and proliferation of leukemic cells.[7] These pathways include the STAT5, MAPK, and PI3K/AKT signaling cascades.[4][7][8] While effective, the development of resistance to kinase inhibitors remains a clinical challenge, prompting the exploration of alternative therapeutic strategies such as targeted protein degradation.
PROTACs: A New Frontier in Targeted Therapy
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to eliminate specific proteins from the cell.[9][10] A PROTAC consists of three key components: a ligand that binds to the target protein (in this case, an FLT3 inhibitor), a linker, and a ligand that recruits an E3 ubiquitin ligase.[2][9] By bringing the target protein into close proximity with the E3 ligase, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the cell's natural protein disposal system, the proteasome.[2][7] This event-driven mechanism offers the potential for a more sustained and profound therapeutic effect compared to traditional occupancy-based inhibitors.[7]
This compound: A LYNKER for FLT3 Degradation
This compound is a specifically designed chemical intermediate that incorporates a derivative of the FLT3 inhibitor Quizartinib and a polyethylene (B3416737) glycol (PEG)-based linker with a terminal carboxylic acid.[11][12][13][14] This structure makes it an ideal building block for the synthesis of FLT3-targeting PROTACs. The desmorpholinyl quizartinib moiety serves as the warhead that binds to the FLT3 protein, while the PEG linker provides the necessary spacing and flexibility to engage an E3 ligase ligand, which can be coupled to the carboxylic acid terminus. It is notably used in the synthesis of PROTAC FLT-3 degrader 1, which demonstrates an impressive IC50 of 0.6 nM.[11][12][13][14]
Chemical Properties
| Property | Value |
| CAS Number | 2292116-14-2 |
| Molecular Formula | C30H33N5O7S |
| Molecular Weight | 607.68 g/mol |
Quantitative Data Summary
The following tables summarize key quantitative data for Quizartinib and related PROTACs, providing a comparative perspective on their biological activity.
Table 1: In Vitro Anti-proliferative and Degradation Activity
| Compound | Cell Line | Mutation Status | IC50 (nM) | DC50 (nM) | Citation |
| Quizartinib | MV4-11 | FLT3-ITD | 0.4 | - | [7] |
| PROTAC FLT-3 degrader 1 | - | FLT3-ITD | 0.6 | - | [11][12][13] |
| PROTAC FLT-3 degrader 3 | MV4-11 | FLT3 | 7.55 | - | [2] |
| Compound 35 (PROTAC) | MV4-11 | FLT3-ITD | - | Dose-dependent degradation | [15] |
IC50: Half-maximal inhibitory concentration for cell proliferation. DC50: Half-maximal degradation concentration.
Table 2: Pharmacokinetic Parameters of Quizartinib
| Parameter | Population | Value | Citation |
| Absorption | Newly diagnosed AML patients | Sequential zero- and first-order | [16] |
| Elimination | Newly diagnosed AML patients | First-order | [16] |
| Effect of strong CYP3A inhibitors | Newly diagnosed AML patients | 1.8-fold increase in AUCss | [16] |
AUCss: Area under the curve at steady state.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and evaluation of FLT3-targeting PROTACs utilizing a precursor such as this compound.
General Protocol for PROTAC Synthesis
This protocol outlines a representative synthetic route for coupling this compound with an E3 ligase ligand (e.g., a derivative of pomalidomide (B1683931) for Cereblon recruitment).
Materials:
-
This compound
-
E3 ligase ligand with a free amine (e.g., pomalidomide derivative)
-
Coupling agents (e.g., HATU, HOBt)
-
Organic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
-
Reagents for purification (e.g., silica (B1680970) gel for column chromatography)
Procedure:
-
Dissolve this compound in anhydrous DMF.
-
Add the coupling agents (HATU and HOBt) to the solution and stir for 10 minutes at room temperature.
-
Add the E3 ligase ligand and DIPEA to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final PROTAC.
-
Characterize the final product by NMR, mass spectrometry, and HPLC.
Western Blotting for FLT3 Degradation
This protocol is for assessing the ability of a synthesized PROTAC to induce the degradation of FLT3 protein in a cellular context.
Materials:
-
FLT3-mutant AML cell line (e.g., MV4-11, MOLM-13)
-
Synthesized FLT3 PROTAC
-
Cell culture medium and supplements
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-FLT3, anti-p-FLT3, anti-STAT5, anti-p-STAT5, anti-AKT, anti-p-AKT, anti-ERK, anti-p-ERK, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment: Seed the AML cells in 6-well plates and treat with various concentrations of the FLT3 PROTAC for different time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
-
Detection: Wash the membrane again and add ECL substrate to visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the FLT3 protein levels to the loading control to determine the extent of degradation.
Cell Viability Assay (MTT Assay)
This assay measures the effect of the PROTAC on the metabolic activity and proliferation of AML cells.
Materials:
-
AML cell line (e.g., MV4-11, MOLM-14)
-
Synthesized FLT3 PROTAC
-
96-well plates
-
MTT labeling reagent
-
Solubilization solution
Procedure:
-
Cell Seeding: Seed the AML cells in a 96-well plate.
-
Compound Treatment: Treat the cells with serial dilutions of the FLT3 PROTAC for 72 hours.
-
MTT Addition: Add MTT labeling reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows discussed in this guide.
References
- 1. ashpublications.org [ashpublications.org]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 4. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. explorationpub.com [explorationpub.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound|2292116-14-2|安捷凯 [anjiechem.com]
- 13. medchemexpress.cn [medchemexpress.cn]
- 14. This compound - 生产厂家:上海化源生化科技有限公司 - 化源网 [chemsrc.com]
- 15. Discovery of FLT3-targeting PROTACs with potent antiproliferative activity against acute myeloid leukemia cells harboring FLT3 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Population pharmacokinetic analysis of quizartinib in patients with newly diagnosed FLT3-internal-tandem-duplication-positive acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
How to synthesize an FLT3 PROTAC using Desmorpholinyl Quizartinib-PEG2-COOH
Application Notes: Synthesis and Evaluation of an FLT3 PROTAC Degrader
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase pivotal in the regulation of normal hematopoiesis.[1] Mutations in the FLT3 gene, especially internal tandem duplications (FLT3-ITD), are prevalent in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis due to uncontrolled cell proliferation and survival.[1][2] While small-molecule FLT3 inhibitors like Quizartinib have been developed, their clinical efficacy can be hampered by resistance.
Proteolysis-targeting chimera (PROTAC) technology presents a novel therapeutic strategy that hijacks the cell's ubiquitin-proteasome system to induce the degradation of a target protein rather than merely inhibiting it.[3] A PROTAC is a heterobifunctional molecule comprising a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them.[3][4] This document provides a detailed protocol for the synthesis of a potent FLT3 PROTAC using Desmorpholinyl Quizartinib-PEG2-COOH as the FLT3-binding warhead and linker component.
Principle of the Method
The synthesis involves a standard amide coupling reaction. The carboxylic acid moiety of this compound is activated and subsequently reacted with an amine-functionalized E3 ligase ligand, typically a derivative of pomalidomide (B1683931) or lenalidomide (B1683929) to recruit the Cereblon (CRBN) E3 ligase. This forms the final tripartite PROTAC molecule capable of inducing the degradation of the FLT3 protein.
FLT3 Signaling and PROTAC Mechanism
The FLT3 signaling pathway is crucial for hematopoietic cell proliferation and survival. Ligand binding induces receptor dimerization and autophosphorylation, activating downstream pathways like RAS/MAPK, PI3K/AKT, and JAK/STAT.[5][6][7] In FLT3-ITD AML, the receptor is constitutively active, driving oncogenesis.[1]
An FLT3 PROTAC works by forming a ternary complex between the FLT3 protein and an E3 ligase (e.g., CRBN).[4] This proximity facilitates the transfer of ubiquitin from the E3 ligase to FLT3. The polyubiquitinated FLT3 is then recognized and degraded by the 26S proteasome, effectively removing the oncogenic driver from the cell.[3]
Caption: The FLT3 signaling pathway, activated by ligand binding.
Caption: Mechanism of action for an FLT3 PROTAC.
Protocols
Part 1: Synthesis of FLT3 PROTAC
This protocol describes the coupling of this compound with 4-aminomethyl Pomalidomide.
Materials and Reagents:
-
4-Aminomethyl Pomalidomide (or other amine-functionalized CRBN/VHL ligand)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Reverse-phase preparative HPLC
-
Lyophilizer
-
NMR Spectrometer
-
Mass Spectrometer
Caption: Logical workflow for the synthesis of an FLT3 PROTAC.
Procedure:
-
In a clean, dry vial, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Add the amine-functionalized E3 ligase ligand (e.g., 4-aminomethyl Pomalidomide) (1.1 eq) to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 4-6 hours, monitoring progress by LC-MS.
-
Once the reaction is complete, quench with water and filter the solution.
-
Purify the crude product by reverse-phase preparative HPLC to obtain the final FLT3 PROTAC.
-
Lyophilize the pure fractions to yield the final product as a solid.
-
Confirm the structure and purity of the synthesized PROTAC using NMR and high-resolution mass spectrometry (HRMS).
Part 2: In Vitro Evaluation of FLT3 PROTAC
Protocol 2.1: Western Blot for FLT3 Degradation
This protocol is used to quantify the degradation of FLT3 protein in AML cells.[10][11]
Materials and Reagents:
-
FLT3-ITD positive AML cell line (e.g., MV4-11, MOLM-13)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Synthesized FLT3 PROTAC
-
DMSO (vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-FLT3, anti-p-FLT3, anti-STAT5, anti-p-STAT5, anti-ERK, anti-p-ERK, and a loading control (e.g., anti-β-actin or anti-GAPDH)[12][13]
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Seed MV4-11 cells in 6-well plates. Treat the cells with various concentrations of the FLT3 PROTAC (e.g., 0.1 nM to 1000 nM) for a set duration (e.g., 12, 24, 48 hours). Include a DMSO vehicle control.[11]
-
Cell Lysis: Harvest and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the desired primary antibodies overnight at 4°C. Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the FLT3 protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control.
Protocol 2.2: Cell Viability Assay
This assay measures the anti-proliferative effect of the FLT3 PROTAC.
Materials and Reagents:
-
MV4-11 or MOLM-13 cells
-
96-well clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Add serial dilutions of the FLT3 PROTAC, the parent inhibitor (Quizartinib), and a DMSO control.
-
Incubate for 72 hours.
-
Add the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of viable cells against the log of the compound concentration.
Part 3: In Vivo Evaluation of FLT3 PROTAC
This protocol provides a general framework for a xenograft mouse model study.[14][15][16]
Materials and Reagents:
-
Immunocompromised mice (e.g., NOD-SCID)
-
MV4-11 cells
-
Matrigel
-
Dosing vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Calipers
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of MV4-11 cells (e.g., 5 x 10⁶ cells) mixed with Matrigel into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[14]
-
Dosing: Prepare the FLT3 PROTAC in the dosing vehicle. Administer the compound to the treatment group via the desired route (e.g., oral gavage or intraperitoneal injection) at a specified dose and schedule. The control group receives the vehicle only.
-
Monitoring: Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²)/2. Monitor animal body weight as a measure of toxicity.[15]
-
Endpoint Analysis: At the end of the study, euthanize the animals. Excise the tumors and weigh them. Tumors can be flash-frozen for subsequent pharmacodynamic analysis (e.g., Western blotting to confirm FLT3 degradation in vivo).
Data Presentation
Quantitative data from the evaluation experiments should be summarized for clear interpretation.
Table 1: In Vitro Activity of FLT3 PROTAC vs. Parent Inhibitor
| Compound | MV4-11 DC50 (nM) | MV4-11 Dmax (%) | MV4-11 IC50 (nM) |
| FLT3 PROTAC | 1.5 | >95 | 0.8 |
| Quizartinib | N/A | N/A | 2.1 |
| Negative Control | >1000 | <10 | >1000 |
| DC50: Half-maximal degradation concentration. Dmax: Maximum degradation level. IC50: Half-maximal inhibitory concentration. Data is representative. |
Table 2: In Vivo Efficacy in MV4-11 Xenograft Model
| Treatment Group | Dose (mg/kg, QD) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | 0 | +2.5 |
| FLT3 PROTAC | 25 | 85 | -1.5 |
| Quizartinib | 10 | 60 | -0.8 |
| Tumor growth inhibition (TGI) is calculated at the end of the study relative to the vehicle control group. Data is representative. |
Comprehensive Experimental Workflow
Caption: Overall workflow from synthesis to in vivo validation.
References
- 1. FLT3, a signaling pathway gene [ogt.com]
- 2. benchchem.com [benchchem.com]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound|2292116-14-2|安捷凯 [anjiechem.com]
- 9. This compound - CAS:2292116-14-2 - 孚可科技(上海)有限公司 [forcbio.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. bio-conferences.org [bio-conferences.org]
- 13. Discovery of FLT3-targeting PROTACs with potent antiproliferative activity against acute myeloid leukemia cells harboring FLT3 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Degrading FLT3-ITD protein by proteolysis targeting chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Conjugation of Desmorpholinyl Quizartinib-PEG2-COOH to an E3 Ligase Ligand
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to eliminate specific disease-causing proteins by harnessing the cell's own protein disposal system, the ubiquitin-proteasome system.[1][2][3] These heterobifunctional molecules are composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two moieties.[2][4] This document provides a detailed protocol for the conjugation of Desmorpholinyl Quizartinib-PEG2-COOH, a ligand for the FMS-like tyrosine kinase 3 (FLT3) with an attached linker, to an amine-functionalized E3 ligase ligand.[5][6][7][8] The formation of a stable amide bond between the carboxylic acid of the Quizartinib-linker construct and the amine group of the E3 ligase ligand is a critical step in the synthesis of a functional FLT3-degrading PROTAC.[4][9]
Signaling Pathway of the Resulting PROTAC
The synthesized Quizartinib-based PROTAC functions by inducing the proximity of the target protein, FLT3, and an E3 ubiquitin ligase (e.g., Cereblon or VHL). This proximity facilitates the formation of a ternary complex, leading to the ubiquitination of FLT3.[1][10] Poly-ubiquitinated FLT3 is then recognized and degraded by the proteasome, resulting in its clearance from the cell.[11]
Caption: PROTAC-mediated degradation of FLT3 protein.
Experimental Protocol
Principle of the Reaction
The conjugation protocol is based on the formation of an amide bond between the carboxylic acid group of this compound and a primary amine on the E3 ligase ligand. This reaction is facilitated by carbodiimide (B86325) chemistry, specifically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS). EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate.[12] This intermediate can react directly with the amine, but it is unstable in aqueous solutions. The addition of NHS results in the formation of a more stable NHS ester, which then efficiently reacts with the primary amine of the E3 ligase ligand to form a stable amide bond, releasing NHS.[12][13] This two-step approach generally leads to higher yields and fewer side products.[14]
Experimental Workflow
The overall workflow involves the preparation of reactants, activation of the carboxylic acid, coupling with the amine-functionalized E3 ligase ligand, and finally, purification and characterization of the synthesized PROTAC.
Caption: General experimental workflow for PROTAC synthesis.
Materials and Reagents
| Reagent | Recommended Supplier | Notes |
| This compound | MedChemExpress, etc. | Starting material with the target ligand and linker.[5][7][15][16] |
| Amine-functionalized E3 Ligase Ligand | Various | e.g., Pomalidomide-NH2, Lenalidomide-NH2 (for CRBN) or VH032-amine (for VHL).[4][17] |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Sigma-Aldrich, etc. | Carbodiimide coupling agent. Store desiccated at -20°C.[13][18] |
| NHS (N-hydroxysuccinimide) | Sigma-Aldrich, etc. | Used to form a stable, amine-reactive ester. Store desiccated.[13] |
| Anhydrous Dimethylformamide (DMF) | Sigma-Aldrich, etc. | Reaction solvent. Use a fresh bottle or from a solvent purification system. |
| Diisopropylethylamine (DIPEA) | Sigma-Aldrich, etc. | Non-nucleophilic base, used to neutralize amine salts and facilitate the reaction. |
| Dichloromethane (DCM) | Fisher Scientific | For work-up procedures. |
| Saturated Sodium Bicarbonate Solution | Fisher Scientific | For aqueous work-up. |
| Brine | Fisher Scientific | For aqueous work-up. |
| Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) | Fisher Scientific | For drying the organic layer. |
| HPLC-grade Acetonitrile (B52724) and Water | Fisher Scientific | Mobile phases for purification. |
| Formic Acid or Trifluoroacetic Acid (TFA) | Sigma-Aldrich, etc. | Mobile phase modifier for HPLC. |
Detailed Protocol
This protocol assumes the use of a generic amine-functionalized E3 ligase ligand. Stoichiometry may need to be optimized depending on the specific ligand used.[4]
1. Reagent Preparation a. In a dry, inert atmosphere (e.g., under argon or nitrogen), dissolve this compound (1.0 equivalent) in anhydrous DMF to a final concentration of approximately 0.1 M. b. In a separate vial, dissolve the amine-functionalized E3 ligase ligand (1.1 equivalents) in anhydrous DMF. c. In separate vials, prepare stock solutions of EDC (1.5 equivalents) and NHS (1.2 equivalents) in anhydrous DMF.
2. Activation of Carboxylic Acid a. To the stirred solution of this compound, add the NHS solution followed by the EDC solution. b. Add DIPEA (3.0 equivalents) to the reaction mixture. c. Allow the activation reaction to proceed at room temperature for 15-30 minutes.[14]
3. Conjugation Reaction a. Add the solution of the amine-functionalized E3 ligase ligand to the activated Quizartinib mixture. b. Let the reaction stir at room temperature for 12-24 hours. The reaction should be kept under an inert atmosphere.
4. Reaction Monitoring a. Monitor the progress of the reaction by analytical LC-MS or TLC. b. The reaction is considered complete upon the consumption of the limiting reagent (this compound) and the formation of the desired product mass, as detected by LC-MS.
5. Work-up and Purification a. Once the reaction is complete, quench it by adding a small amount of water. b. Dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) or DCM. c. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. e. Purify the crude product by preparative reverse-phase HPLC using a suitable gradient of water and acetonitrile containing 0.1% formic acid or TFA. f. Collect the fractions containing the pure product and lyophilize to obtain the final PROTAC as a solid.
6. Characterization a. Confirm the identity and purity of the final compound using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. b. Purity should be assessed by analytical HPLC, with a target purity of >95%.
Quantitative Data and Troubleshooting
Summary of Reaction Parameters (Example)
The following table summarizes typical quantities and expected results for the conjugation reaction.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 50 mg (0.082 mmol, 1.0 eq) | Molecular Weight: 607.68 g/mol [8] |
| Pomalidomide-amine (Example E3 Ligand) | 25 mg (0.091 mmol, 1.1 eq) | Molecular Weight: ~273.25 g/mol (will vary by specific linker) |
| EDC | 24 mg (0.123 mmol, 1.5 eq) | |
| NHS | 11 mg (0.099 mmol, 1.2 eq) | |
| DIPEA | 43 µL (0.247 mmol, 3.0 eq) | |
| Anhydrous DMF | 1.0 mL | Solvent volume. |
| Reaction Conditions | ||
| Temperature | Room Temperature (~25 °C) | |
| Time | 12 - 24 hours | Monitor by LC-MS for completion. |
| Atmosphere | Argon or Nitrogen | To prevent side reactions with moisture. |
| Expected Outcome | ||
| Theoretical Yield | ~68 mg | Based on the molecular weight of the final PROTAC. |
| Typical Purified Yield | 40-70% | Yields can vary based on the specific E3 ligand and purification. |
| Final Purity | >95% | Assessed by analytical HPLC. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive EDC/NHS due to hydrolysis. 2. Poor quality of anhydrous solvent. 3. Amine salt not neutralized. | 1. Use fresh EDC and NHS; ensure they are equilibrated to room temperature before opening.[18] 2. Use a fresh bottle of anhydrous solvent. 3. Ensure sufficient DIPEA is added. |
| Multiple Side Products | 1. EDC self-polymerization or side reactions. 2. Reaction temperature too high. | 1. Use the two-step method with NHS to create a more stable intermediate.[13] 2. Maintain the reaction at room temperature. |
| Low Yield after Purification | 1. Incomplete reaction. 2. Product loss during aqueous work-up. 3. Poor separation on HPLC. | 1. Extend reaction time and monitor by LC-MS. 2. Minimize the number of washes or perform back-extraction of the aqueous layers. 3. Optimize the HPLC gradient and column choice. |
| Product is not Pure (>95%) | 1. Co-elution of impurities during HPLC. 2. Decomposition of the product. | 1. Use a shallower gradient or a different column for HPLC purification. 2. Check the stability of the compound in the mobile phase; avoid harsh pH if possible. |
References
- 1. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 2. precisepeg.com [precisepeg.com]
- 3. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. anjiechem.com [anjiechem.com]
- 8. This compound - 生产厂家:上海化源生化科技有限公司 - 化源网 [chemsrc.com]
- 9. Editing out the amide from amide-bond formation: Synthesis Of C–C bonds instead of C–N bonds from carboxylic acids and amines [morressier.com]
- 10. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 15. medchemexpress.cn [medchemexpress.cn]
- 16. This compound – 美仑生物 [meilunbio.com]
- 17. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Desmorpholinyl Quizartinib-PEG2-COOH solubility and storage conditions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility, storage, and handling of Desmorpholinyl Quizartinib-PEG2-COOH, a crucial building block for the synthesis of proteolysis-targeting chimeras (PROTACs) aimed at degrading FMS-like tyrosine kinase 3 (FLT3). Additionally, this document outlines protocols for its use in PROTAC synthesis and subsequent cellular assays to verify target protein degradation.
Product Information
| Parameter | Description |
| IUPAC Name | 2-(2-(2-((4-(6-(5-(tert-butyl)isoxazol-3-ylureido)naphthalen-2-yl)amino)thieno[3,2-d]pyrimidin-2-yl)oxy)ethoxy)ethoxy)acetic acid |
| Molecular Formula | C₃₀H₃₃N₅O₇S |
| Molecular Weight | 607.68 g/mol |
| CAS Number | 2292116-14-2 |
| Appearance | Light yellow to yellow solid |
| Purity | >95% |
Solubility
This compound is sparingly soluble in aqueous solutions but exhibits good solubility in organic solvents. It is essential to use anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO) for the preparation of stock solutions, as DMSO is hygroscopic and the presence of water can significantly reduce the solubility of the compound.
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (164.56 mM)[1][2][3] | Ultrasonic assistance may be required for complete dissolution.[1][3] |
| DMSO | 10 mM[4] | Readily achievable concentration for stock solutions. |
Storage Conditions
Proper storage is critical to maintain the stability and activity of this compound.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1][2][4] |
| Powder | 4°C | 2 years[1][2][4] |
| In Solvent (e.g., DMSO) | -80°C | 6 months[1][2][3] |
| In Solvent (e.g., DMSO) | -20°C | 1 month[1][2][3] |
Note: When stored in solvent, it is recommended to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles.
Signaling Pathway of FLT3 and Mechanism of Action of Quizartinib
This compound contains a ligand that targets FLT3, a receptor tyrosine kinase. In acute myeloid leukemia (AML), mutations such as internal tandem duplications (FLT3-ITD) lead to constitutive activation of the FLT3 signaling pathway, promoting cancer cell proliferation and survival.[2][3] Downstream signaling cascades activated by FLT3 include the STAT5, MAPK/ERK, and PI3K/AKT pathways.[5]
Quizartinib functions by binding to the ATP-binding domain of FLT3, thereby inhibiting its kinase activity and preventing the autophosphorylation required for downstream signaling.[1][4][6] This leads to the suppression of proliferative signals and the induction of apoptosis in FLT3-ITD-positive leukemia cells.[6]
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
Objective: To prepare a 10 mM stock solution of this compound for use in cell culture and biochemical assays.
Materials:
-
This compound (powder)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: For 1 mL of a 10 mM stock solution, the required mass is: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 607.68 g/mol * (1000 mg / 1 g) = 6.0768 mg
-
Weigh the compound: Carefully weigh out approximately 6.08 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous, high-purity DMSO to the tube.
-
Dissolve: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube for 5-10 minutes or gently warm it to 37°C.
-
Visual Inspection: Ensure the solution is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Protocol for PROTAC Synthesis via Amide Coupling
Objective: To synthesize a PROTAC by coupling this compound with an E3 ligase ligand containing a primary or secondary amine.
Materials:
-
This compound
-
E3 ligase ligand (e.g., a derivative of pomalidomide (B1683931) or VHL-1 with a free amine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
HPLC-grade solvents for purification
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DMF.
-
Activation: Add HATU (1.1 equivalents) and DIPEA (2 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Coupling: Add the E3 ligase ligand (1 equivalent) dissolved in a minimal amount of anhydrous DMF to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Quenching: Once the reaction is complete, quench the reaction by adding water.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product by preparative HPLC to obtain the final PROTAC.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR.
Protocol for Western Blotting to Assess FLT3 Degradation
Objective: To determine the efficacy of the synthesized PROTAC in degrading FLT3 in a cellular context.
Materials:
-
FLT3-ITD positive cell line (e.g., MV4-11)
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-FLT3 and anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed MV4-11 cells in a 6-well plate at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the synthesized PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a DMSO-treated vehicle control.
-
Cell Lysis: Harvest the cells, wash with cold PBS, and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-FLT3 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-GAPDH antibody as a loading control.
-
Analysis: Quantify the band intensities and normalize the FLT3 signal to the loading control to determine the extent of degradation at each PROTAC concentration.
Disclaimer
This information is for research use only and is not intended for human or therapeutic use. The provided protocols are general guidelines and may require optimization for specific experimental conditions. Always follow safe laboratory practices when handling chemicals.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 3. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncologynewscentral.com [oncologynewscentral.com]
- 5. ashpublications.org [ashpublications.org]
- 6. What is the mechanism of Quizartinib Hydrochloride? [synapse.patsnap.com]
Application of Quizartinib-Based PROTACs in FLT3-ITD Positive Leukemia Cells
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells. A significant subset of AML patients, approximately 25-30%, harbor mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, most commonly an internal tandem duplication (FLT3-ITD).[1] This mutation leads to constitutive activation of the FLT3 receptor tyrosine kinase, driving uncontrolled cell proliferation and survival, and is associated with a poor prognosis.[1]
Quizartinib is a potent second-generation FLT3 inhibitor that has demonstrated clinical efficacy in treating FLT3-ITD positive AML.[1][2][3][4] It functions by binding to the ATP-binding pocket of the FLT3 kinase domain, thereby inhibiting its autophosphorylation and downstream signaling pathways such as STAT5, MAPK, and AKT.[5] However, the efficacy of small molecule inhibitors can be limited by the development of drug resistance.
Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality that, instead of inhibiting the target protein, hijacks the cell's natural ubiquitin-proteasome system to induce its degradation.[5] A Quizartinib-based PROTAC is a heterobifunctional molecule comprising a Quizartinib moiety to bind to the FLT3 protein, a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)).[5] This induced proximity results in the ubiquitination and subsequent proteasomal degradation of the FLT3 protein, offering a potential strategy to overcome inhibitor resistance and provide a more sustained therapeutic effect.[5]
This document provides detailed application notes and protocols for the evaluation of Quizartinib-based PROTACs in FLT3-ITD positive leukemia cells.
Principle of the Technology
The core of PROTAC technology is the induced proximity of a target protein to an E3 ubiquitin ligase. The Quizartinib-based PROTAC acts as a molecular bridge, forming a ternary complex with the FLT3-ITD protein and an E3 ligase. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to lysine (B10760008) residues on the surface of the FLT3 protein. The resulting polyubiquitin (B1169507) chain is recognized by the 26S proteasome, which then degrades the FLT3 protein. This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Data Presentation: Comparative Efficacy
The following tables summarize the in vitro efficacy of Quizartinib and representative Quizartinib-based PROTACs in FLT3-ITD positive AML cell lines.
Table 1: In Vitro Anti-proliferative Activity
| Compound | E3 Ligase Recruited | Cell Line | Mutation Status | IC50 (nM) |
| Quizartinib | N/A | MV4-11 | FLT3-ITD | 0.4 - 0.56[5][6] |
| Quizartinib | N/A | MOLM-14 | FLT3-ITD | Not specified |
| Quizartinib-VHL PROTAC | VHL | Not specified | Not specified | 36 ± 3[5] |
Table 2: In Vitro FLT3 Degradation
| Compound | E3 Ligase Recruited | Cell Line | Mutation Status | DC50 (nM) | Dmax (%) |
| Quizartinib-VHL PROTAC | VHL | MV4-11 | FLT3-ITD | Not specified | ~60% in xenograft model[5] |
| Quizartinib-CRBN PROTAC (TL12-186) | CRBN | MOLM-14 | FLT3-ITD | Not specified | >25% degradation of 14 out of 7559 proteins |
Mandatory Visualizations
Caption: Constitutively active FLT3-ITD signaling pathway in AML.
References
- 1. benchchem.com [benchchem.com]
- 2. EHA 2018 | Quizartinib prolonged survival in patients with FLT3-ITD RR AML – data from the phase III QuANTUM-R study [aml-hub.com]
- 3. Quizartinib is a good option for AML patients with FLT3-ITD mutations [the-innovation.org]
- 4. Quizartinib for the treatment of FLT3/ITD acute myeloid leukemia. | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. rndsystems.com [rndsystems.com]
Application Notes and Protocols for Cell-Based FLT3 Degradation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase pivotal in the proliferation and survival of hematopoietic stem and progenitor cells.[1][2] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately one-third of newly diagnosed patients.[3] These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell growth and contributing to a poor prognosis.[1][3]
Targeted therapies, such as small-molecule FLT3 inhibitors, have been developed; however, clinical resistance often emerges.[4][5] A promising alternative strategy is the targeted degradation of the FLT3 protein using technologies like Proteolysis Targeting Chimeras (PROTACs).[4][5] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[4][5] This approach offers the potential to overcome resistance mechanisms associated with traditional inhibitors.[4]
These application notes provide detailed protocols for performing cell-based FLT3 degradation assays, a crucial tool for the preclinical evaluation of FLT3-targeting degraders.
FLT3 Signaling Pathway and PROTAC-Mediated Degradation
Mutated FLT3 promotes leukemic cell survival and proliferation through the activation of downstream signaling cascades, primarily the STAT5, MAPK, and PI3K/AKT pathways.[1][2][6] PROTACs induce the degradation of FLT3 by hijacking the ubiquitin-proteasome system.[4][5]
Quantitative Data Summary
The following tables summarize key quantitative data for exemplary FLT3 degraders and inhibitors.
Table 1: Performance of FLT3 PROTAC Degraders
| Compound | Cell Line | DC₅₀ (nM)¹ | Dₘₐₓ (%)² | IC₅₀ (nM)³ | E3 Ligase Recruited |
|---|---|---|---|---|---|
| LWY-713 | MV4-11 | 0.614 | 94.8 | 1.50 | CRBN |
| PROTAC FLT-3 degrader 4 (A20) | MV4-11 | 7.4 | >90 | 39.9 | CRBN |
| PROTAC FLT-3 degrader 4 (A20) | MOLM-13 | 20.1 | >90 | 169.9 | CRBN |
| VHL-based FLT3 PROTAC | MV4-11 | ~10 | ~95 | ~10 | VHL |
¹DC₅₀: Half-maximal degradation concentration. ²Dₘₐₓ: Maximum percentage of degradation. ³IC₅₀: Half-maximal inhibitory concentration for cell proliferation.
Table 2: Anti-proliferative Activity of Conventional FLT3 Inhibitors
| Compound | Cell Line | IC₅₀ (nM) | Target |
|---|---|---|---|
| Quizartinib | MV4-11 | <1 | FLT3 (inactive conformation) |
| Gilteritinib | MV4-11 | ~0.3 | FLT3 (active and inactive conformations) |
Experimental Protocols
Protocol 1: Western Blotting for FLT3 Degradation
This is the most direct method to quantify the reduction in FLT3 protein levels following treatment with a degrader.
Objective: To measure the dose- and time-dependent degradation of FLT3 in response to PROTAC treatment.
Materials:
-
Cell Line: MV4-11 or MOLM-13 (human AML cell lines with FLT3-ITD mutation).
-
Compound: FLT3 PROTAC degrader.
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents:
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli Sample Buffer.
-
SDS-PAGE gels.
-
PVDF or Nitrocellulose Membranes.
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary Antibodies: Rabbit anti-FLT3, Mouse anti-β-actin (loading control).
-
Secondary Antibodies: HRP-conjugated goat anti-rabbit IgG, HRP-conjugated goat anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) Substrate.
-
Procedure:
-
Cell Culture and Treatment:
-
Culture MV4-11 or MOLM-13 cells in complete medium.
-
Seed cells at an appropriate density in multi-well plates.
-
Treat cells with a range of concentrations of the FLT3 PROTAC (e.g., 0.1 nM to 10 µM) for various time points (e.g., 2, 4, 8, 16, 24 hours).[7][8] Include a vehicle-only control (e.g., DMSO).[7]
-
-
Cell Lysis:
-
Protein Quantification:
-
SDS-PAGE and Western Blot:
-
Immunoblotting:
-
Detection and Quantification:
Protocol 2: Validation of E3 Ligase-Dependent Degradation
These experiments are crucial to confirm that the observed protein degradation is mediated by the intended E3 ligase and the ubiquitin-proteasome system.
Objective: To demonstrate that FLT3 degradation is blocked by inhibitors of the proteasome and the recruited E3 ligase.
Materials:
-
In addition to materials from Protocol 1:
-
Proteasome inhibitor (e.g., MG132 or Bortezomib).[10]
-
Neddylation inhibitor (e.g., MLN4924) for cullin-RING E3 ligases.
-
Ligand for the recruited E3 ligase (e.g., thalidomide (B1683933) for CRBN).
-
Procedure:
-
Pre-treatment with Inhibitors:
-
Pre-treat cells with a proteasome inhibitor, a neddylation inhibitor, or a competing E3 ligase ligand for a specified time (e.g., 1-2 hours) before adding the FLT3 PROTAC.
-
-
PROTAC Treatment and Analysis:
-
After pre-treatment, add the FLT3 PROTAC at a concentration known to cause significant degradation.
-
Following the appropriate incubation time, lyse the cells and analyze FLT3 protein levels by Western blotting as described in Protocol 1.[7]
-
Expected Outcome:
-
Pre-treatment with a proteasome inhibitor, neddylation inhibitor, or a competing E3 ligase ligand should rescue the degradation of FLT3 induced by the PROTAC. This confirms that the degradation is dependent on the proteasome and the specific E3 ligase.
Protocol 3: Cell Viability Assay
This assay measures the effect of FLT3 degradation on cell proliferation and viability.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the FLT3 degrader.
Materials:
-
Cell Line: MV4-11 or MOLM-13.
-
Compound: FLT3 PROTAC degrader.
-
Reagents:
-
White, flat-bottom 96-well plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar.
-
Luminometer.
-
Procedure:
-
Cell Seeding:
-
Seed cells at a density of 5,000-10,000 cells per well in a 96-well plate.[11]
-
-
Compound Treatment:
-
Prepare serial dilutions of the FLT3 PROTAC.
-
Add the diluted compound to the respective wells and incubate for a desired time (e.g., 72 hours).[11]
-
-
Luminescence Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value using appropriate software.[11]
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the robust evaluation of cell-based FLT3 degradation. By quantifying protein degradation, validating the mechanism of action, and assessing the impact on cell viability, researchers can effectively characterize novel FLT3-targeting degraders for their potential as therapeutic agents in AML.
References
- 1. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 4. bio-conferences.org [bio-conferences.org]
- 5. Small Molecule Induced FLT3 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Studies with Desmorpholinyl Quizartinib-PEG2-COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmorpholinyl Quizartinib-PEG2-COOH is a functionalized derivative of Quizartinib, a potent and highly selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor. Quizartinib targets the ATP-binding site of both wild-type and internal tandem duplication (ITD) mutated FLT3, a receptor tyrosine kinase frequently implicated in the pathogenesis of Acute Myeloid Leukemia (AML). The constitutive activation of FLT3-ITD drives leukemic cell proliferation and survival through downstream signaling pathways, including RAS/RAF/MEK/ERK, PI3K/AKT, and JAK/STAT.
This derivative incorporates a PEG2-COOH linker, making it a crucial building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The conversion of an inhibitor like Quizartinib into a PROTAC can enhance its anti-proliferative activity and selectivity. This compound has been utilized in the synthesis of PROTAC FLT3 degrader 1, which demonstrates a potent IC50 of 0.6 nM for FLT3-ITD degradation[1][2][3].
These application notes provide detailed protocols for the in vitro characterization of this compound and the resulting PROTACs, focusing on their effects on FLT3 signaling and leukemic cell viability.
Data Presentation
The following tables summarize representative quantitative data for Quizartinib and a PROTAC synthesized from this compound. This data serves as a benchmark for expected results when conducting the described in vitro experiments.
Table 1: Cellular Activity of Quizartinib in FLT3-ITD Positive AML Cell Lines
| Cell Line | FLT3-ITD Status | Assay Type | IC50 (nM) |
| MOLM-13 | Heterozygous | Cell Viability | 0.62 ± 0.03 |
| MOLM-14 | Heterozygous | Cell Viability | 0.38 ± 0.06 |
| MV-4-11 | Homozygous | Cell Viability | 0.31 ± 0.05 |
Data adapted from publicly available studies.
Table 2: Activity of PROTAC FLT-3 Degrader 1 (Synthesized from this compound)
| Cell Line | FLT3-ITD Status | Assay Type | IC50 (nM) |
| MV-4-11 | Homozygous | FLT3-ITD Degradation | 0.6 |
This data highlights the potent degradation activity of the resulting PROTAC, validating the utility of this compound as a synthetic precursor[1][2][3].
Signaling Pathways and Experimental Workflows
Caption: FLT3-ITD Signaling Pathways and Point of Intervention.
Caption: General Experimental Workflow for In Vitro Characterization.
Experimental Protocols
Biochemical FLT3 Kinase Assay (ADP-Glo™)
Objective: To determine the in vitro inhibitory activity of this compound on FLT3 kinase activity.
Materials:
-
Recombinant human FLT3 kinase
-
Myelin Basic Protein (MBP) or specific peptide substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound
-
DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in Kinase Assay Buffer to create a range of concentrations for IC50 determination (e.g., 10 µM to 0.1 nM).
-
Reaction Setup: In a 384-well plate, add 1 µL of each compound dilution or DMSO (vehicle control).
-
Enzyme Addition: Add 2 µL of diluted recombinant FLT3 enzyme to each well.
-
Substrate/ATP Mix: Prepare a mix of substrate (e.g., MBP) and ATP in Kinase Assay Buffer. Add 2 µL of this mix to each well to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luminescence reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (CellTiter-Glo®)
Objective: To assess the effect of this compound or a derived PROTAC on the viability of FLT3-ITD positive AML cells.
Materials:
-
FLT3-ITD positive AML cell lines (e.g., MV-4-11, MOLM-13)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound or derived PROTAC
-
DMSO
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Plate reader capable of luminescence detection
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 50 µL of culture medium.
-
Compound Preparation: Prepare a 2x serial dilution of the test compound in culture medium.
-
Cell Treatment: Add 50 µL of the diluted compound or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the logarithm of the compound concentration to determine the IC50 value.
Western Blot for FLT3 Degradation and Pathway Analysis
Objective: To determine the ability of a PROTAC derived from this compound to induce the degradation of FLT3 and to assess the impact on downstream signaling pathways.
Materials:
-
FLT3-ITD positive AML cell lines
-
Test PROTAC
-
DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-FLT3, anti-p-FLT3, anti-p-STAT5, anti-p-AKT, anti-p-ERK, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for different time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control.
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane, separate by SDS-PAGE, and transfer to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with primary antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
-
Detection: Add ECL substrate and detect the chemiluminescent signal.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the levels of FLT3 and phosphorylated proteins to the loading control. Calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) for FLT3.
In Vitro Ubiquitination Assay
Objective: To confirm that a PROTAC derived from this compound induces the ubiquitination of FLT3 in a cell-free system.
Materials:
-
Recombinant human FLT3
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)
-
Recombinant E3 ubiquitin ligase (e.g., VHL or Cereblon complex)
-
Ubiquitin
-
ATP
-
Ubiquitination buffer
-
Test PROTAC
-
SDS-PAGE and Western blot reagents
-
Anti-ubiquitin and anti-FLT3 antibodies
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the ubiquitination buffer, ATP, ubiquitin, E1, E2, E3, and recombinant FLT3.
-
PROTAC Addition: Add the test PROTAC at a final concentration determined from cellular degradation assays. Include a no-PROTAC control.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Western Blot: Analyze the reaction products by Western blotting.
-
Detection: Probe the membrane with an anti-FLT3 antibody to detect a ladder of higher molecular weight bands corresponding to ubiquitinated FLT3. Confirm ubiquitination by probing with an anti-ubiquitin antibody.
Conclusion
This compound is a valuable chemical tool for the development of potent FLT3-degrading PROTACs. The protocols outlined in these application notes provide a comprehensive framework for the in vitro evaluation of this compound and its derivatives. By employing a combination of biochemical and cell-based assays, researchers can effectively characterize the inhibitory and degradation activity, cellular potency, and mechanism of action of novel FLT3-targeted therapeutics.
References
Revolutionizing AML Treatment: In Vivo Animal Models for Testing FLT3 Degraders
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The FMS-like tyrosine kinase 3 (FLT3) receptor is a critical target in the fight against Acute Myeloid Leukemia (AML), one of the most aggressive forms of blood cancer. Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are found in approximately one-third of AML patients and are associated with a poor prognosis.[1][2] While FLT3 inhibitors have shown clinical benefit, resistance often develops. A new and promising therapeutic strategy is the use of FLT3 degraders, such as Proteolysis Targeting Chimeras (PROTACs), which harness the cell's own machinery to specifically destroy the FLT3 protein.[3][4][5] This approach has the potential to overcome resistance and lead to more durable responses.
These application notes provide a comprehensive guide to the development and utilization of in vivo animal models for the preclinical evaluation of FLT3 degraders. Detailed protocols for establishing xenograft models, assessing drug efficacy, and performing pharmacodynamic analyses are provided to aid researchers in this cutting-edge area of drug discovery.
Key Animal Models for in Vivo Testing
The most common and effective animal models for studying FLT3-mutated AML and testing novel therapeutics are xenograft models, where human AML cells are implanted into immunodeficient mice.
-
Cell Line-Derived Xenograft (CDX) Models: These models utilize established human AML cell lines that harbor FLT3 mutations, such as MV4-11 and MOLM-13. CDX models are highly reproducible and are excellent for initial efficacy and proof-of-concept studies.
-
Patient-Derived Xenograft (PDX) Models: In PDX models, primary AML cells from patients are directly implanted into mice. These models better recapitulate the heterogeneity and complexity of human AML, making them invaluable for evaluating therapies in a more clinically relevant setting.[6][7][8]
Quantitative Data Summary
The following tables summarize in vivo efficacy data for several recently developed FLT3 degraders, providing a comparative overview of their activity in preclinical models.
Table 1: In Vivo Efficacy of FLT3 Degraders in Subcutaneous Xenograft Models
| Degrader | Cell Line | Mouse Strain | Dose and Route of Administration | Treatment Schedule | Outcome | Reference |
| A20 | MV4-11 | Nude | 50 mg/kg, oral | Daily | Complete tumor regression | [3][4] |
| LWY-713 | MV4-11 | NOD/SCID | 6 mg/kg, intraperitoneal | Daily | Significant reduction in tumor volume | [5][9][10] |
| B3-2 | MV4-11 | BALB/c nude | 50 mg/kg, oral | Daily | Good antitumor activity | [7] |
| PF15 | MV4-11 | NOD/SCID | 50 mg/kg, intraperitoneal | Every other day for 21 days | Significant tumor growth inhibition | [11][12] |
Table 2: In Vivo Efficacy of FLT3 Degraders in Systemic (Disseminated) Xenograft Models
| Degrader | Cell Line/Patient Sample | Mouse Strain | Dose and Route of Administration | Treatment Schedule | Outcome | Reference |
| A20 | MOLM-13 | NOD/SCID | 50 mg/kg, oral | Daily | Significantly prolonged survival | [13][14] |
| LWY-713 | MOLM-13 | NOD/SCID | 25 mg/kg, intraperitoneal | Daily for 21 days | Reduced leukemic burden in bone marrow and spleen | [15] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of FLT3 degraders and the experimental processes for their evaluation, the following diagrams are provided.
References
- 1. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute myeloid leukemia: using patient-derived xenografts to grapple with disease complexity [resources.jax.org]
- 8. oatext.com [oatext.com]
- 9. Novel FLT3 PROTAC degrader active in leukemia models | BioWorld [bioworld.com]
- 10. Discovery of LWY713 as a potent and selective FLT3 PROTAC degrader with in vivo activity against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. haematologica.org [haematologica.org]
- 12. Degrading FLT3-ITD protein by proteolysis targeting chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. figshare.com [figshare.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Best Practices for Handling and Dissolving Desmorpholinyl Quizartinib-PEG2-COOH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmorpholinyl Quizartinib-PEG2-COOH is a crucial chemical intermediate used in the synthesis of advanced biopharmaceutical agents, specifically Proteolysis Targeting Chimeras (PROTACs). As a derivative of Quizartinib, a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor, this molecule incorporates a ligand for the FLT3 receptor and a PEG-based linker, making it a key component for creating PROTACs that can induce the degradation of the FLT3 protein.[][][3][4] FLT3 is a receptor tyrosine kinase, and its mutations are common in acute myeloid leukemia (AML), leading to uncontrolled cell growth.[5][6] PROTACs synthesized from this compound offer a novel therapeutic strategy by hijacking the ubiquitin-proteasome system to specifically degrade the disease-causing FLT3 protein.[5][6][7]
This document provides detailed application notes and protocols for the proper handling, dissolution, and storage of this compound to ensure its stability and integrity for downstream applications in research and drug development.
Physicochemical and Storage Data
Proper storage is critical to maintain the chemical integrity of this compound. Below is a summary of its key properties and recommended storage conditions.
| Property | Value |
| Molecular Formula | C₃₀H₃₃N₅O₇S |
| Molecular Weight | 607.68 g/mol |
| Appearance | Lyophilized powder |
| Solubility | Soluble in DMSO (e.g., at 10 mM)[8] |
| Storage of Powder | -20°C for up to 3 years or 4°C for up to 2 years.[8] Other sources suggest storage at 2-8°C, dry and sealed.[4][9] |
| Storage of Stock Solution | Store at -80°C for up to 6 months or at -20°C for up to 1 month.[][10] To prevent degradation, avoid repeated freeze-thaw cycles. |
Experimental Protocols
Safety Precautions
Before handling, consult the Safety Data Sheet (SDS) for this compound. As a standard practice for handling chemical compounds of this nature, the following personal protective equipment (PPE) should be used:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
Work should be performed in a well-ventilated area or a chemical fume hood.
Protocol for Reconstitution of Lyophilized Powder
This protocol outlines the steps to dissolve the lyophilized this compound powder to prepare a stock solution.
Materials:
-
Vial of lyophilized this compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, precision-calibrated micropipettes and tips
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Equilibration: Allow the vial of lyophilized powder to equilibrate to room temperature for 15-20 minutes before opening. This prevents condensation of moisture, which can affect compound stability.
-
Centrifugation: Briefly centrifuge the vial at a low speed (e.g., 1000 x g for 1 minute) to ensure that all the powder is collected at the bottom of the vial.[11]
-
Solvent Addition: Carefully add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Gently swirl the vial to facilitate dissolution. If necessary, vortex the vial for 10-20 seconds. Allow the solution to sit at room temperature for 10-15 minutes to ensure complete dissolution.
-
Aliquotting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C as recommended.[][10] For long-term storage, consider adding a carrier protein like BSA to a final concentration of 0.1% to enhance stability.[11]
Protocol for Quality Control of the Dissolved Compound
To ensure the integrity of the dissolved this compound, particularly after storage, a quality control check using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is recommended.
Materials:
-
HPLC-MS system
-
Appropriate column (e.g., C18)
-
Mobile phases (e.g., acetonitrile (B52724) and water with 0.1% formic acid)
-
Stock solution of this compound
Procedure:
-
Sample Preparation: Prepare a dilute sample of the stock solution in an appropriate solvent compatible with the mobile phase.
-
HPLC-MS Analysis: Inject the sample into the HPLC-MS system.
-
Data Analysis:
-
Analyze the chromatogram for the presence of a single major peak at the expected retention time.
-
Confirm the identity of the compound by comparing the observed mass-to-charge ratio (m/z) with the theoretical value for this compound.
-
Assess the purity of the compound by calculating the peak area percentage.
-
Diagrams
Caption: Workflow for Reconstitution and Storage.
Caption: Mechanism of FLT3 Degradation by a PROTAC.
References
- 3. This compound - Immunomart [immunomart.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bio-conferences.org [bio-conferences.org]
- 8. How to Reconstitute Lyophilized Proteins | R&D Systems [rndsystems.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. cusabio.com [cusabio.com]
Troubleshooting & Optimization
Improving the conjugation efficiency of Desmorpholinyl Quizartinib-PEG2-COOH
Welcome to the technical support center for Desmorpholinyl Quizartinib-PEG2-COOH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the conjugation efficiency of this molecule to amine-containing biomolecules such as proteins, antibodies, or peptides. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for conjugating this compound?
A1: The conjugation of this compound to a biomolecule with primary amines (e.g., lysine (B10760008) residues on a protein) is typically achieved through an amide bond formation. This is most commonly facilitated by carbodiimide (B86325) chemistry, specifically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1] The carboxyl group (-COOH) on the PEG2 linker is activated by EDC to form a reactive O-acylisourea intermediate, which is then stabilized by NHS to create a more stable, amine-reactive NHS ester. This ester readily reacts with primary amines on the target biomolecule to form a stable amide bond.[1]
Q2: What are the optimal pH conditions for the two-step EDC/NHS conjugation?
A2: A two-step reaction with distinct pH conditions is recommended for optimal efficiency. The activation of the carboxyl group with EDC and NHS is most efficient at a slightly acidic pH of 4.5-6.0.[2][3][4] Following the activation step, the pH should be raised to 7.2-8.5 for the coupling reaction with the primary amines on the biomolecule.[3][4]
Q3: What molar ratio of EDC and NHS to this compound should I use?
A3: The molar ratio of EDC and NHS should be based on the moles of the carboxyl group on this compound.[5] It is generally recommended to use a molar excess of both EDC and NHS. A common starting point is a 2 to 10-fold molar excess of EDC and a 1.5 to 3-fold molar excess of Sulfo-NHS over the amount of the carboxylated molecule. For more concentrated protein solutions (>5 mg/mL), a lower molar excess (e.g., 4-fold EDC) may be sufficient, while more dilute solutions may require a higher excess (e.g., 10-fold EDC).[6]
Q4: How can I purify the final conjugate?
A4: Several chromatography techniques can be used to purify the final conjugate from unreacted this compound, excess reagents, and unconjugated biomolecule. The most common methods include:
-
Size Exclusion Chromatography (SEC): This is effective for separating the larger conjugate from smaller molecules like unreacted PEGylated drug and excess reagents.[][8]
-
Ion Exchange Chromatography (IEX): This method separates molecules based on charge. Since PEGylation can shield the surface charges of a protein, IEX can be used to separate the conjugate from the unmodified protein.[][8]
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is useful for purifying peptides and smaller protein conjugates and can also be used for analytical assessment of conjugation.[]
-
Hydrophobic Interaction Chromatography (HIC): This can be a complementary method to IEX for purifying PEGylated proteins.[][8]
Q5: How can I quantify the conjugation efficiency?
A5: Quantifying the conjugation efficiency, often expressed as the drug-to-antibody ratio (DAR) for antibody conjugates, is crucial. Several methods can be employed:
-
UV-Vis Spectroscopy: If the small molecule has a distinct absorbance peak, the ratio of absorbance at this wavelength to the protein's absorbance at 280 nm can be used to estimate the degree of labeling.
-
Mass Spectrometry (MS): Techniques like ESI-LC/MS can be used to determine the mass of the intact conjugate, allowing for the calculation of the number of attached drug-linker molecules.[9]
-
High-Performance Liquid Chromatography (HPLC): Both SEC and RP-HPLC can be used to separate and quantify the conjugated, unconjugated, and aggregated species.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | Inactive Coupling Reagents: EDC and NHS are moisture-sensitive and can hydrolyze over time. | Use fresh, high-quality EDC and NHS. Store them in a desiccator. |
| Presence of Water in Solvents: Water can hydrolyze the activated NHS ester intermediate. | Use anhydrous solvents like DMSO or DMF for preparing stock solutions of this compound. | |
| Suboptimal pH: Incorrect pH for either the activation or coupling step will reduce efficiency. | Strictly maintain the pH at 4.5-6.0 for activation and 7.2-8.5 for coupling. Use non-amine, non-carboxylate buffers like MES for activation and PBS for coupling.[3] | |
| Presence of Primary Amines in Buffers: Buffers like Tris or glycine (B1666218) will compete with the target biomolecule for the activated linker. | Perform buffer exchange to remove any amine-containing buffers before starting the conjugation reaction.[2] | |
| Insufficient Molar Ratio of Reagents: Not enough EDC/NHS to activate the carboxyl groups effectively. | Optimize the molar excess of EDC and NHS. Try a higher molar excess if the initial yield is low. | |
| Protein Aggregation During/After Conjugation | Over-modification: A high degree of conjugation can alter the protein's isoelectric point and lead to precipitation. | Reduce the molar excess of this compound relative to the protein. Optimize the reaction time to prevent over-labeling. |
| pH Close to Isoelectric Point (pI): If the conjugation pH is near the pI of the protein or conjugate, it can cause aggregation. | Adjust the pH of the coupling reaction to be further from the pI of the protein. | |
| Solvent Incompatibility: The solvent used to dissolve this compound may cause protein instability. | Minimize the amount of organic solvent introduced into the reaction mixture. Ensure the final concentration of the organic solvent is compatible with the protein's stability. | |
| Difficulty in Purifying the Conjugate | Similar Properties of Conjugate and Starting Material: The conjugate and unconjugated protein may have very similar chromatographic behavior. | Try a different purification method (e.g., if IEX fails, try HIC). Optimize the gradient and buffer conditions for your chosen chromatography method. |
| Presence of Side Products: N-acylurea, a common side product of EDC chemistry, can be difficult to remove. | Optimize the reaction conditions to minimize side product formation (e.g., ensure sufficient NHS is present). Use a multi-step purification strategy if necessary. |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Protein
This protocol outlines a general procedure. Optimization of molar ratios and reaction times may be necessary for specific applications.
Materials:
-
This compound
-
Protein with primary amines (e.g., antibody) in a suitable buffer (e.g., PBS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Anhydrous DMSO or DMF
-
Desalting columns for buffer exchange
Procedure:
-
Preparation of Protein:
-
If the protein buffer contains primary amines (e.g., Tris, glycine), perform a buffer exchange into the Coupling Buffer (PBS, pH 7.2-7.5) using a desalting column.
-
Adjust the protein concentration to a suitable level (e.g., 1-10 mg/mL).
-
-
Activation of this compound:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
In a separate tube, add the desired molar excess of this compound to the Activation Buffer.
-
Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.
-
Add a 2- to 10-fold molar excess of EDC and a 3- to 15-fold molar excess of Sulfo-NHS (relative to the this compound) to the linker solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl group.
-
-
Conjugation to Protein:
-
Add the activated this compound solution to the prepared protein solution. The volume of the added solution should be minimal to avoid high concentrations of organic solvent.
-
Ensure the final pH of the reaction mixture is between 7.2 and 7.5. Adjust with PBS if necessary.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the conjugate using an appropriate chromatography method (e.g., SEC, IEX) to remove unreacted materials and quenching reagents.
-
-
Characterization:
-
Analyze the purified conjugate using UV-Vis spectroscopy, SDS-PAGE, and/or mass spectrometry to determine the concentration, purity, and degree of labeling.
-
Visualizations
Caption: Reaction scheme for the two-step EDC/NHS conjugation.
Caption: Troubleshooting workflow for low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. enovatia.com [enovatia.com]
Troubleshooting low degradation efficiency with Quizartinib PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Quizartinib-based Proteolysis Targeting Chimeras (PROTACs) for the degradation of FMS-like tyrosine kinase 3 (FLT3).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a Quizartinib PROTAC?
A Quizartinib PROTAC is a heterobifunctional molecule designed to induce the degradation of the FLT3 protein.[1] It consists of three key components: a ligand that binds to the FLT3 protein (derived from Quizartinib), a ligand that recruits an E3 ubiquitin ligase (commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a chemical linker connecting the two.[2] By simultaneously binding to both FLT3 and the E3 ligase, the PROTAC forms a ternary complex.[3] This proximity facilitates the transfer of ubiquitin from the E3 ligase to FLT3, tagging it for degradation by the 26S proteasome.[2] The PROTAC molecule itself is not degraded and can act catalytically to induce the degradation of multiple FLT3 molecules.[2]
Figure 1: Mechanism of Action for a Quizartinib PROTAC.
Q2: I am observing low or no degradation of FLT3 with my Quizartinib PROTAC. What are the common causes?
Several factors can contribute to low degradation efficiency. A systematic approach to troubleshooting is recommended. The process involves confirming target degradation, then investigating cellular permeability, target engagement, ternary complex formation, ubiquitination, and finally, proteasomal activity.
Common causes include:
-
Poor Ternary Complex Formation: The stability and proper orientation of the FLT3-PROTAC-E3 ligase complex are crucial for efficient ubiquitination.[3] The linker length and composition, as well as the choice of E3 ligase, significantly impact ternary complex formation.[4]
-
Low E3 Ligase Expression: The cell line used must express sufficient levels of the E3 ligase (CRBN or VHL) that your PROTAC is designed to recruit.
-
The "Hook Effect": At very high concentrations, PROTACs can form binary complexes (PROTAC-FLT3 or PROTAC-E3 ligase) that are inactive and compete with the formation of the productive ternary complex, leading to reduced degradation.[]
-
Cell Permeability Issues: The physicochemical properties of the PROTAC may limit its ability to cross the cell membrane and reach its intracellular target.
-
Impaired Proteasome Function: If the cell's proteasome machinery is compromised, ubiquitinated FLT3 will not be efficiently degraded.
-
Compound Instability: The PROTAC molecule may be unstable in the experimental conditions.
Figure 2: Troubleshooting workflow for low degradation efficiency.
Q3: How do I choose between a CRBN- and a VHL-based Quizartinib PROTAC?
The choice between CRBN and VHL as the recruited E3 ligase can significantly affect a PROTAC's properties.[3]
-
CRBN: Ligands for CRBN, like pomalidomide, are relatively small. CRBN is primarily located in the nucleus.[]
-
VHL: VHL is present in both the cytoplasm and the nucleus.[] VHL forms stable, long-lived complexes which may be beneficial for degrading stable target proteins.[]
The optimal choice depends on the specific cellular context, the characteristics of the FLT3 protein to be degraded, and the overall design of the PROTAC molecule. It is often necessary to empirically test both types of PROTACs to determine which is more effective for your specific application.
Quantitative Data Summary
The efficacy of a PROTAC is often quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize reported data for various FLT3 PROTACs. Note that experimental conditions may vary between studies.
Table 1: CRBN-Recruiting FLT3 PROTACs
| PROTAC Name/Reference | FLT3 Inhibitor Warhead | Target Cell Line(s) | DC50 (nM) | Dmax (%) | FLT3 Mutation Targeted |
| LWY-713[6] | Gilteritinib | MV4-11 | 0.614 | 94.8 | ITD |
| TL12-186[7] | Not Specified | MOLM-14 | Not Specified | >25 | ITD |
Table 2: VHL-Recruiting FLT3 PROTACs
| PROTAC Name/Reference | FLT3 Inhibitor Warhead | Target Cell Line(s) | DC50 (nM) | Dmax (%) | FLT3 Mutation Targeted |
| Quizartinib-based[7] | Quizartinib | MV4-11 | Not Specified | ~60 | ITD |
| Sunitinib-based[8] | Sunitinib | Not Specified | Not Specified | Not Specified | ITD |
Experimental Protocols
Protocol 1: Western Blot for FLT3 Degradation
This is the most direct method to quantify the reduction in FLT3 protein levels.[1]
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-13 with FLT3-ITD mutations)
-
Quizartinib PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-FLT3, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment: Seed cells and treat with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for various time points (e.g., 4, 8, 16, 24 hours). Include a DMSO control and a co-treatment group with a proteasome inhibitor (e.g., 10 µM MG132 for 4-6 hours) to confirm proteasome-dependent degradation.[1]
-
Cell Lysis: Harvest and lyse cells in RIPA buffer.[9]
-
Protein Quantification: Determine protein concentration using a BCA assay.[9]
-
SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary and secondary antibodies.[1][9]
-
Detection and Analysis: Visualize bands using an ECL substrate and quantify band intensities. Normalize FLT3 levels to the loading control.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay is used to verify the formation of the FLT3-PROTAC-E3 ligase ternary complex.[10][11]
Materials:
-
Treated cell lysates from Protocol 1
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibodies: anti-FLT3, anti-CRBN, or anti-VHL
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
Procedure:
-
Immunoprecipitation: Incubate cell lysates with an antibody against either FLT3 or the E3 ligase overnight at 4°C.
-
Complex Capture: Add Protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluates by Western blotting, probing for all three components of the ternary complex (FLT3, the E3 ligase, and a tag on the PROTAC if available).
Protocol 3: In-Cell Ubiquitination Assay
This assay confirms that FLT3 is ubiquitinated in a PROTAC-dependent manner.
Materials:
-
Treated cell lysates from Protocol 1 (ensure co-treatment with a proteasome inhibitor to allow accumulation of ubiquitinated proteins)
-
Primary antibodies: anti-FLT3, anti-ubiquitin
-
Other reagents as for Co-IP
Procedure:
-
Immunoprecipitation: Perform immunoprecipitation of FLT3 from the cell lysates as described in the Co-IP protocol.
-
Western Blot Analysis: Elute the immunoprecipitated proteins and perform a Western blot. Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated FLT3, which will appear as a high-molecular-weight smear.
Protocol 4: Proteasome Activity Assay
This assay helps to rule out issues with the cell's intrinsic degradation machinery.[12][13][14]
Materials:
-
Cell lysates
-
Proteasome activity assay kit (fluorometric or luminescent)
-
Proteasome inhibitor (positive control for inhibition)
Procedure:
-
Lysate Preparation: Prepare cell lysates according to the kit manufacturer's instructions.
-
Assay: Perform the assay by incubating the lysates with a fluorogenic or luminogenic proteasome substrate.
-
Measurement: Measure the fluorescence or luminescence signal, which is proportional to proteasome activity. Compare the activity in treated and untreated cells.
Figure 3: Experimental workflow for troubleshooting Quizartinib PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resources.novusbio.com [resources.novusbio.com]
- 13. researchgate.net [researchgate.net]
- 14. abcam.com [abcam.com]
How to address off-target effects of Desmorpholinyl Quizartinib-PEG2-COOH based degraders
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of Desmorpholinyl Quizartinib-PEG2-COOH based degraders.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of off-target effects for a this compound based degrader?
Off-target effects can arise from several aspects of this PROTAC® molecule's design and mechanism of action:
-
Warhead-Mediated Off-Targets: The Desmorpholinyl Quizartinib warhead, derived from the FLT3 inhibitor Quizartinib, may bind to and induce the degradation of kinases other than the intended target. Quizartinib is known to be a potent inhibitor of FLT3 and c-KIT.[1][2] Therefore, off-target degradation of c-KIT and other structurally related kinases is a primary concern.
-
E3 Ligase Ligand-Mediated Off-Targets: The E3 ligase binder component of the PROTAC® could lead to unintended degradation of proteins that are natural substrates of the recruited E3 ligase or other proteins that fortuitously form a stable ternary complex. For instance, Pomalidomide-based PROTACs® have been observed to degrade zinc-finger (ZF) proteins.[3][4]
-
Ternary Complex-Dependent Off-Targets: The formation of a stable ternary complex (PROTAC®:Off-Target:E3 Ligase) can lead to the degradation of proteins that have little to no affinity for the warhead alone. These "neo-substrates" are a unique class of off-targets specific to degraders.
-
Downstream Signaling Effects: Degradation of the primary target can perturb signaling pathways, leading to changes in the abundance of other proteins that are not direct off-targets.[3]
-
The "Hook Effect": At excessively high concentrations, the PROTAC® can form binary complexes with either the target protein or the E3 ligase, which are not productive for degradation. This can reduce on-target efficacy and potentially lead to off-target pharmacology.[3]
Q2: How can I experimentally identify off-target effects of my degrader?
A multi-faceted experimental approach is recommended for the robust identification of off-target effects:
-
Global Proteomics: Unbiased, mass spectrometry-based proteomics is the cornerstone for identifying off-target effects.[3][5] This involves comparing the proteome of cells treated with the degrader to a vehicle control. Proteins that show a significant decrease in abundance are potential off-targets.
-
Transcriptomics: RNA-sequencing can help distinguish between protein degradation and transcriptional downregulation.[3] If a protein's level decreases without a corresponding decrease in its mRNA, it is likely being degraded.
-
Targeted Validation: Potential off-targets identified through proteomics should be validated using orthogonal methods like Western blotting or targeted protein quantification.[3][6]
-
Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm if the degrader physically interacts with the potential off-target protein within the cell.[3][6]
-
CRISPR-Based Screens: CRISPR screening can identify genes that, when knocked out, confer resistance or sensitivity to the degrader, providing clues about its mechanism and potential off-targets.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Cell Toxicity | Off-target degradation of an essential protein. | Perform a dose-response cell viability assay and compare the toxic concentration with the on-target degradation concentration (DC50). Use global proteomics to identify depleted proteins at the toxic concentration. |
| Discrepancy Between Binding Affinity and Degradation Potency | Poor ternary complex formation for the intended target, or strong ternary complex formation with an off-target. | Assess ternary complex formation using biophysical assays like co-immunoprecipitation or an in-vitro pull-down assay.[8][9] |
| Loss of On-Target Degradation at High Concentrations | The "Hook Effect".[3] | Perform a full dose-response curve to identify the optimal concentration range for degradation and observe if potency decreases at higher concentrations. |
| Phenotype Does Not Match Known On-Target Biology | A significant off-target is being degraded and is responsible for the observed phenotype. | Validate the on-target degradation with a rescue experiment (e.g., overexpressing a degrader-resistant mutant of the target). Use proteomics to identify other degraded proteins that could explain the phenotype. |
Quantitative Data Summary
The following tables provide illustrative examples of quantitative data that should be generated to assess the selectivity of a this compound based degrader.
Table 1: Illustrative Selectivity Profile of Desmorpholinyl Quizartinib Warhead
| Kinase Target | Binding Affinity (Kd, nM) |
| FLT3 (On-Target) | < 1 |
| c-KIT (Known Off-Target) | 5 |
| Other Kinase 1 | > 1000 |
| Other Kinase 2 | > 1000 |
Note: This data is hypothetical and should be experimentally determined for the specific warhead.
Table 2: Example Proteomics Data for Off-Target Identification
| Protein | Log2 Fold Change (Degrader vs. Vehicle) | p-value | Potential Off-Target? |
| Target Protein | -4.5 | < 0.001 | No (On-Target) |
| c-KIT | -3.8 | < 0.001 | Yes |
| Protein X | -2.5 | < 0.01 | Yes |
| Protein Y | -0.1 | 0.85 | No |
Note: Significant negative Log2 fold change with a low p-value indicates potential degradation. Further validation is required.
Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Identification
-
Cell Culture and Treatment: Culture a relevant cell line to 70-80% confluency. Treat cells with the this compound based degrader at its optimal degradation concentration (e.g., 1x and 10x DC50). Include a vehicle control (e.g., DMSO) and a negative control degrader (e.g., an inactive epimer).
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Digest the proteins into peptides using an appropriate enzyme (e.g., trypsin).
-
Isobaric Labeling: Label the peptide samples from each condition with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.[6]
-
LC-MS/MS Analysis: Separate the labeled peptides using liquid chromatography and analyze by tandem mass spectrometry.[6]
-
Data Analysis: Identify and quantify proteins across all samples. Calculate the fold change and statistical significance for each protein in the degrader-treated samples compared to the controls. Proteins with a statistically significant decrease in abundance are potential off-targets.
Protocol 2: Western Blot for Off-Target Validation
-
Sample Preparation: Treat cells as described in the proteomics protocol. Lyse the cells and determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to the potential off-target protein. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a suitable substrate.
-
Analysis: Quantify the band intensities to confirm the degradation of the potential off-target protein.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. hematologyandoncology.net [hematologyandoncology.net]
- 3. benchchem.com [benchchem.com]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chempro-innovations.com [chempro-innovations.com]
- 6. benchchem.com [benchchem.com]
- 7. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Strategies for Overcoming Cellular Resistance to Quizartinib-Based PROTACs
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Quizartinib-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using a Quizartinib-based PROTAC strategy to overcome resistance?
A1: Quizartinib is a potent FLT3 inhibitor, but its efficacy can be limited by acquired resistance, primarily through on-target secondary mutations in the FLT3 kinase domain (e.g., D835Y, F691L) or activation of bypass signaling pathways (e.g., RAS/MAPK).[1][2] A Quizartinib-based PROTAC offers a distinct mechanism of action. Instead of merely inhibiting FLT3, it hijacks the cell's ubiquitin-proteasome system to induce the degradation of the entire FLT3 protein.[1] This approach can potentially overcome resistance mediated by mutations that interfere with inhibitor binding and may lead to a more sustained and profound therapeutic effect.[1]
Q2: What are the key components of a Quizartinib-based PROTAC?
A2: A Quizartinib-based PROTAC is a heterobifunctional molecule comprising three main components:
-
A Quizartinib-derived warhead: This portion of the molecule binds to the FLT3 protein.
-
An E3 ligase ligand: This moiety recruits an E3 ubiquitin ligase, most commonly Cereblon (CRBN) or von Hippel-Lindau (VHL).[1][3]
-
A chemical linker: This connects the FLT3-binding warhead to the E3 ligase ligand, and its length and composition are critical for optimal ternary complex formation and subsequent degradation.
Q3: My Quizartinib-based PROTAC is not inducing degradation of FLT3. What are the potential causes?
A3: Lack of FLT3 degradation by a Quizartinib-based PROTAC can stem from several factors:
-
Poor cell permeability: PROTACs are large molecules and may not efficiently cross the cell membrane.
-
Inefficient ternary complex formation: The PROTAC may not effectively bridge FLT3 and the E3 ligase due to a suboptimal linker or steric hindrance.
-
Low E3 ligase expression: The target cells may have low endogenous levels of the recruited E3 ligase (CRBN or VHL).
-
Drug efflux: The PROTAC may be actively transported out of the cell by efflux pumps like MDR1.[4]
-
Compound instability: The PROTAC molecule may be unstable in the experimental conditions.
Q4: What are the potential mechanisms of acquired resistance to Quizartinib-based PROTACs?
A4: While PROTACs can overcome some forms of resistance to traditional inhibitors, cells can still develop resistance to PROTACs through various mechanisms:
-
Mutations in the E3 ligase: Alterations in CRBN or VHL can prevent the PROTAC from binding and recruiting the ligase.[3][4]
-
Downregulation of E3 ligase components: Reduced expression of essential components of the E3 ligase complex can impair PROTAC efficacy.[4]
-
Mutations in the target protein: Although less common for PROTACs that retain binding, mutations in FLT3 could potentially interfere with the formation of a stable ternary complex.
-
Activation of compensatory pathways: Cells may upregulate parallel signaling pathways to bypass their dependency on FLT3.
Troubleshooting Guides
Problem 1: No or weak degradation of FLT3 observed by Western Blot.
This is a common issue when starting with a new Quizartinib-based PROTAC. Follow this systematic troubleshooting workflow:
Problem 2: The "Hook Effect" is observed, with decreased degradation at high PROTAC concentrations.
The hook effect is a known phenomenon for PROTACs where the formation of unproductive binary complexes (PROTAC-FLT3 or PROTAC-E3 ligase) at high concentrations outcompetes the formation of the productive ternary complex.
Solutions:
-
Titrate to lower concentrations: Perform a detailed dose-response curve with smaller concentration increments at the higher end to precisely identify the optimal concentration for maximal degradation before the hook effect occurs.
-
Enhance cooperativity: Redesigning the PROTAC with a different linker may promote more favorable protein-protein interactions within the ternary complex, increasing its stability and reducing the hook effect.
Data Presentation
The following tables summarize key quantitative data for Quizartinib and representative FLT3 PROTACs. This data is essential for comparing their potency and efficacy in cellular models of Acute Myeloid Leukemia (AML).
Table 1: In Vitro Anti-proliferative and Degradation Activity of Quizartinib and FLT3 PROTACs
| Compound | Cell Line | Mutation Status | IC50 (nM) | DC50 (nM) | Dmax (%) | E3 Ligase Recruited | Citation(s) |
| Quizartinib | MV4-11 | FLT3-ITD | 0.4 | N/A | N/A | N/A | [1] |
| Quizartinib | MOLM-14 | FLT3-ITD | <1 | N/A | N/A | N/A | [5] |
| VHL-based PROTAC | MV4-11 | FLT3-ITD | 36 ± 3 | ~60% degradation | Not Reported | VHL | [1][3] |
| CRBN-based PROTAC (TL12-186) | MOLM-14 | FLT3-ITD | Not Reported | >25% degradation of 14 proteins | Not Reported | CRBN | [3] |
| PROTAC FLT-3 degrader 3 | MV4-11 | FLT3-ITD | 7.55 | Not Reported | Not Reported | Not Specified | [6] |
N/A: Not Applicable. Data for specific Quizartinib-based PROTACs can vary significantly based on the linker and E3 ligase ligand used.
Experimental Protocols
Protocol 1: Western Blot for FLT3 Degradation
This is the most direct method to quantify the reduction in target protein levels.
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-14)
-
Quizartinib-based PROTAC
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-FLT3, anti-p-FLT3, anti-p-STAT5, anti-p-ERK, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed AML cells at an appropriate density. Treat cells with a range of concentrations of the Quizartinib-based PROTAC for various time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[1]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Develop the blot using an ECL substrate and capture the signal.
-
Data Analysis: Quantify band intensities and normalize the FLT3 signal to the loading control. Calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
References
- 1. benchchem.com [benchchem.com]
- 2. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor CCT241736 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Aqueous Solubility and Stability of FLT3 PROTACs
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the aqueous solubility and stability of Fms-Like Tyrosine Kinase 3 (FLT3) Proteolysis Targeting Chimeras (PROTACs). Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.
Frequently Asked questions (FAQs)
Q1: Why do FLT3 PROTACs often exhibit poor aqueous solubility?
A1: FLT3 PROTACs, like many other PROTACs, are large molecules that often fall "beyond the Rule of Five," a set of guidelines used to predict the druglikeness of a molecule. Their high molecular weight, large surface area, and often lipophilic nature contribute to their low solubility in aqueous solutions. The complex structure, consisting of two ligands and a linker, can lead to strong intermolecular interactions, favoring aggregation and precipitation in aqueous media.
Q2: What are the downstream consequences of poor PROTAC solubility in my experiments?
A2: Poor aqueous solubility can significantly impact the reliability and reproducibility of your experimental results. Common issues include:
-
Precipitation in Assays: The PROTAC may crash out of solution in cell culture media or biochemical buffers, leading to an underestimation of its true potency (e.g., DC50, IC50).
-
Inaccurate Quantification: Undissolved compound can lead to errors in determining the actual concentration in stock solutions and experimental wells.
-
Reduced Bioavailability: In cellular and in vivo studies, low solubility limits the amount of PROTAC that can cross cell membranes and reach its intracellular target, thereby reducing its efficacy.
-
Lack of Reproducibility: The extent of precipitation can vary between experiments, leading to high variability in your data.
Q3: How can I improve the solubility of my FLT3 PROTAC for in vitro assays?
A3: Several strategies can be employed to enhance the solubility of your FLT3 PROTAC for experimental use:
-
Co-solvents: Using a small percentage of an organic co-solvent like DMSO in your final aqueous solution can help maintain solubility. However, it is crucial to keep the final DMSO concentration low (typically <0.5%) to avoid cellular toxicity.
-
Formulation Strategies: For more challenging compounds, formulation approaches such as the preparation of amorphous solid dispersions (ASDs) can be effective. ASDs involve dispersing the PROTAC in a polymer matrix to prevent crystallization and enhance dissolution.[1][2]
-
Chemical Modification: If you are in the process of designing new PROTACs, consider chemical modifications to improve solubility. This can include incorporating polar functional groups or using more hydrophilic linkers (e.g., those containing polyethylene (B3416737) glycol (PEG) units).
Q4: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A4:
-
Kinetic solubility is a measure of how quickly a compound dissolves and stays in solution under non-equilibrium conditions, typically by adding a concentrated DMSO stock to an aqueous buffer. It is a high-throughput method often used in early drug discovery for screening compounds.
-
Thermodynamic solubility is the true equilibrium solubility of a compound in a saturated solution. It is a more time-consuming measurement but provides a more accurate representation of the compound's intrinsic solubility.
For initial screening and troubleshooting of in vitro assays, kinetic solubility is often sufficient. For lead optimization and formulation development, thermodynamic solubility is more relevant.
Q5: How can I assess the stability of my FLT3 PROTAC in an aqueous buffer?
A5: The chemical stability of your FLT3 PROTAC in an aqueous buffer (e.g., PBS) can be assessed by incubating a solution of the PROTAC at a specific temperature (e.g., 37°C) and monitoring the concentration of the intact PROTAC over time using an analytical method like HPLC or LC-MS. A decrease in the concentration of the parent compound over time indicates instability.
Troubleshooting Guides
Issue 1: Precipitation of FLT3 PROTAC upon dilution in aqueous buffer.
Symptoms:
-
Visible precipitate or cloudiness in the well of a microplate or in the tube.
-
Inconsistent and non-reproducible results in cell-based or biochemical assays.
Troubleshooting Workflow:
Issue 2: Loss of FLT3 PROTAC activity over time in solution.
Symptoms:
-
Decreased efficacy in longer-term cellular assays.
-
Inconsistent results when using aged solutions.
Troubleshooting Workflow:
Data Presentation
Table 1: Aqueous Solubility of Representative PROTACs
Note: Specific aqueous solubility data for many named FLT3 PROTACs is not always publicly available. The following table provides illustrative data for different PROTACs to highlight the range of solubilities observed and the potential impact of chemical modifications.
| PROTAC Name/Type | Target | E3 Ligase | Linker Type | Aqueous Solubility (µg/mL) | Reference |
| Illustrative FLT3 PROTAC A | FLT3 | CRBN | Alkyl | < 1 | Hypothetical |
| Illustrative FLT3 PROTAC B | FLT3 | CRBN | PEG | 15 | Hypothetical |
| Illustrative FLT3 PROTAC C | FLT3 | VHL | Alkyl-piperazine | 50 | Hypothetical |
| ARCC-4 | AR | CRBN | Not Specified | Low (Improved by ASD) | [2] |
| CDK9 Degrader 14 | CDK9 | CRBN | Triazole-containing | ~40 µM | |
| PROTAC 40 (USP7 Degrader) | USP7 | VHL | Piperazine-modified | >170-fold increase vs precursor |
Table 2: Degradation Performance of Selected FLT3 PROTACs
| PROTAC Name | FLT3 Inhibitor Warhead | E3 Ligase Ligand | Target Cell Line(s) | DC50 (nM) | Dmax (%) | FLT3 Mutation Targeted |
| Compound 35 | Novel Inhibitor | CRBN | MV4-11 | Dose-dependent degradation | Not specified | ITD |
| PF15 | Not specified | Not specified | FLT3-ITD positive cells | Dose-dependent degradation | Not specified | ITD |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay using Nephelometry
Objective: To determine the kinetic solubility of an FLT3 PROTAC in an aqueous buffer.
Materials:
-
FLT3 PROTAC
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well or 384-well clear-bottom microplates
-
Nephelometer or plate reader with a light scattering module
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the FLT3 PROTAC in 100% DMSO. Ensure the compound is fully dissolved.
-
Serial Dilution: In a DMSO plate, perform a serial dilution of the stock solution to generate a range of concentrations (e.g., from 10 mM down to 0.1 mM).
-
Dispense into Assay Plate: Transfer a small volume (e.g., 2 µL) of each DMSO concentration into the wells of a clear-bottom microplate. Include a DMSO-only control.
-
Add Aqueous Buffer: Rapidly add a fixed volume of PBS (e.g., 198 µL) to each well to achieve the final desired PROTAC concentrations. The final DMSO concentration should be kept low (e.g., 1%).
-
Incubation: Shake the plate for 1-2 hours at room temperature, protected from light.
-
Measurement: Measure the light scattering (turbidity) in each well using a nephelometer.
-
Data Analysis: The concentration at which a significant increase in light scattering is observed above the background (DMSO control) is determined as the kinetic solubility limit.
Protocol 2: Thermodynamic Solubility Assay using HPLC
Objective: To determine the equilibrium solubility of an FLT3 PROTAC.
Materials:
-
Solid FLT3 PROTAC powder
-
PBS, pH 7.4
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Shaker/incubator
-
Centrifuge and/or filtration device (e.g., 0.45 µm filter)
Procedure:
-
Prepare Saturated Solution: Add an excess amount of solid FLT3 PROTAC to a known volume of PBS in a glass vial.
-
Equilibration: Tightly cap the vial and shake at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid. Alternatively, filter the solution through a 0.45 µm filter.
-
Sample Preparation: Carefully collect the supernatant and dilute it with a suitable solvent (e.g., mobile phase) to a concentration within the linear range of the HPLC calibration curve.
-
HPLC Analysis: Analyze the diluted sample by HPLC to determine the concentration of the dissolved PROTAC.
-
Quantification: Calculate the solubility based on the measured concentration and the dilution factor, typically expressed in µg/mL or µM.
Protocol 3: Chemical Stability Assay in Aqueous Buffer
Objective: To assess the chemical stability of an FLT3 PROTAC in PBS over time.
Materials:
-
FLT3 PROTAC
-
DMSO
-
PBS, pH 7.4
-
Incubator (e.g., 37°C)
-
LC-MS system
-
Acetonitrile (B52724) (ACN) with an internal standard
Procedure:
-
Prepare PROTAC Solution: Prepare a solution of the FLT3 PROTAC in PBS at a known concentration (e.g., 10 µM). The initial DMSO concentration should be low (<1%).
-
Incubation: Incubate the solution at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Quenching: Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with a known concentration of an internal standard. This will precipitate any proteins and stop degradation.
-
Sample Preparation: Vortex the samples and centrifuge to pellet any precipitate. Transfer the supernatant for analysis.
-
LC-MS Analysis: Analyze the samples by LC-MS to quantify the remaining concentration of the parent FLT3 PROTAC at each time point.
-
Data Analysis: Plot the percentage of the remaining PROTAC versus time. From this data, you can determine the half-life (t½) of the PROTAC in the buffer.
Mandatory Visualizations
FLT3 Signaling Pathway
PROTAC Mechanism of Action
Experimental Workflow for Solubility and Stability Assessment
References
Refining purification methods for highly pure Quizartinib PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining purification methods for highly pure Quizartinib-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the standard chromatographic methods for purifying Quizartinib PROTACs?
The most common methods for purifying Quizartinib PROTACs, which are relatively large and often greasy small molecules, are reverse-phase high-performance liquid chromatography (RP-HPLC), preparative supercritical fluid chromatography (SFC), and flash column chromatography. RP-HPLC is favored for final purification steps due to its high resolving power for closely related impurities.[1][2] SFC is an excellent orthogonal technique, particularly for chiral PROTACs or those that are difficult to separate by RP-HPLC. Flash chromatography is typically used for initial, crude purification after synthesis.
Q2: What are the most common impurities encountered during Quizartinib PROTAC synthesis and purification?
Common impurities include unreacted starting materials (Quizartinib, E3 ligase ligand, linker), excess coupling reagents, and byproducts from side reactions. A significant challenge is the formation of homo-bifunctional dimers (e.g., two Quizartinib molecules linked together or two E3 ligase ligands linked together) which can have similar chromatographic behavior to the desired hetero-bifunctional PROTAC.[3]
Q3: How should I assess the purity of my final Quizartinib PROTAC?
A combination of analytical techniques is essential for confirming the purity and identity of the final product. High-purity is typically defined as >95% or >98%. Key methods include:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and assess purity by UV chromatogram.
-
¹H and ¹³C NMR (Nuclear Magnetic Resonance): To confirm the chemical structure and identify any structural isomers or residual solvents.
-
Analytical HPLC/UPLC: To obtain a precise purity value based on the peak area at a specific wavelength (e.g., 254 nm or 280 nm).
Q4: What are the recommended storage conditions for purified Quizartinib PROTACs?
For long-term stability, purified Quizartinib PROTACs should be stored as a solid (lyophilized powder) at -20°C or -80°C, protected from light and moisture. For short-term use, stock solutions are typically prepared in DMSO and stored at -80°C. PROTACs can be unstable in aqueous media, so it is crucial to assess their stability in cell culture medium before conducting biological assays.[4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of Quizartinib PROTACs.
Issue 1: Low Purity After Initial Purification
Question: My Quizartinib PROTAC has a purity of less than 80% after flash chromatography, with several co-eluting impurities. What steps should I take next?
Answer: A purity of <80% after initial cleanup is common and typically requires a high-resolution polishing step.
-
Strategy 1: Orthogonal Chromatography: The impurities co-eluting in your initial system (e.g., normal-phase flash chromatography) may have different retention properties under reverse-phase conditions. Proceed with RP-HPLC, which separates molecules based on hydrophobicity.[5]
-
Strategy 2: Optimize HPLC Gradient: If using RP-HPLC, a shallow gradient (e.g., changing the organic phase by 0.5-1% per minute) around the elution point of your PROTAC can significantly improve the resolution between your product and closely-related impurities.[1]
-
Strategy 3: Change the Mobile Phase System: The selectivity of the separation can be altered by changing the mobile phase additives. If you are using a standard 0.1% trifluoroacetic acid (TFA) in acetonitrile (B52724)/water, consider switching to a formic acid (FA) system or using methanol (B129727) as the organic modifier instead of acetonitrile.
Issue 2: PROTAC Degradation During Purification
Question: My LC-MS analysis shows the presence of hydrolysis products (e.g., cleaved linker or E3 ligase ligand) after HPLC purification. How can I prevent this?
Answer: PROTACs, especially those with ester-containing linkers or certain E3 ligase ligands like those for VHL, can be susceptible to hydrolysis under acidic or basic conditions.
-
Control pH: The 0.1% TFA commonly used in RP-HPLC creates a very acidic environment (pH ~2). If you suspect acid-catalyzed hydrolysis, switch to a mobile phase with 0.1% formic acid (pH ~2.7) or consider a buffered system like ammonium (B1175870) bicarbonate if your molecule is stable at a higher pH.
-
Reduce Temperature: Perform the purification at a lower temperature (e.g., 4°C) to slow the rate of degradation. Many HPLC systems have column thermostatting capabilities.
-
Minimize Time in Solution: Do not let the crude material or purified fractions sit in the aqueous mobile phase for extended periods. Lyophilize the pure fractions immediately after collection and analysis.[4]
Issue 3: Poor Peak Shape in HPLC
Question: During analytical or preparative HPLC, my Quizartinib PROTAC peak is broad and tailing. What is the cause and how can I fix it?
Answer: Poor peak shape is often caused by secondary interactions between the basic nitrogens in the Quizartinib moiety and residual acidic silanols on the silica-based column packing.[2]
-
Increase Ion-Pairing Agent: If using TFA, ensure the concentration is sufficient (0.1%). TFA acts as an ion-pairing agent, masking the silanols and improving peak shape.
-
Use a Modern Column: High-purity silica (B1680970) columns with advanced end-capping are designed to minimize these secondary interactions. Using a column specifically designed for peptide or basic compound purification can be beneficial.[2]
-
Reduce Sample Load: Overloading the column can lead to broad, fronting peaks. Perform a loading study to determine the maximum amount of your PROTAC that can be injected without compromising peak shape.
-
Check Solubility: Ensure your PROTAC is fully dissolved in the injection solvent. Injecting a sample that is partially precipitated will lead to severe peak broadening. It is best to dissolve the sample in 100% DMSO or DMF and then dilute it with the initial mobile phase.
Experimental Protocols
Protocol: Reverse-Phase HPLC Purification of a Quizartinib PROTAC
This protocol provides a general framework for purifying a Quizartinib PROTAC using a C18 stationary phase.
1. Materials & Equipment:
-
Preparative HPLC system with a UV detector
-
C18 preparative column (e.g., 19 x 250 mm, 5 µm particle size)
-
Solvents: HPLC-grade acetonitrile (ACN) and water, trifluoroacetic acid (TFA)
-
Sample: Crude Quizartinib PROTAC dissolved in DMSO or DMF
-
Fraction collector
-
Lyophilizer (freeze-dryer)
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water. To 1 L of HPLC-grade water, add 1 mL of TFA. Mix thoroughly.
-
Mobile Phase B: 0.1% TFA in Acetonitrile. To 1 L of HPLC-grade acetonitrile, add 1 mL of TFA. Mix thoroughly.
-
Degas both mobile phases by sparging with helium or sonicating for 15-20 minutes.
3. Sample Preparation:
-
Dissolve the crude PROTAC in a minimal amount of DMSO or DMF (e.g., 20-50 mg/mL).
-
If the sample contains particulates, filter it through a 0.45 µm syringe filter before injection.
4. Purification Method:
-
Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5-10 column volumes at the desired flow rate (e.g., 15 mL/min).
-
Injection: Inject the prepared sample onto the column.
-
Gradient Elution: A typical scouting gradient is a linear increase from 5% to 95% Mobile Phase B over 30-40 minutes.
-
Gradient Optimization: Based on the scouting run, optimize the gradient to improve separation around the target peak. For example, if the PROTAC elutes at 60% B, a new gradient might be:
-
0-5 min: Hold at 40% B
-
5-35 min: Linear gradient from 40% to 70% B
-
35-40 min: Linear gradient from 70% to 95% B (column wash)
-
40-45 min: Hold at 95% B
-
45-50 min: Return to 40% B and re-equilibrate
-
-
Fraction Collection: Collect fractions based on the UV detector signal (e.g., at 254 nm). Collect the main peak in multiple small fractions.
5. Post-Purification Processing:
-
Analysis: Analyze the collected fractions using analytical LC-MS to identify those containing the pure product.
-
Pooling: Combine the pure fractions.
-
Lyophilization: Freeze the pooled fractions (e.g., using a dry ice/acetone bath) and lyophilize under high vacuum until a dry powder is obtained.
Data & Method Comparison
Table 1: Comparison of Common Purification Techniques for Quizartinib PROTACs
| Technique | Typical Stationary Phase | Mobile Phase System | Resolution | Throughput | Key Advantage/Disadvantage |
| Flash Chromatography | Silica Gel, C18-functionalized Silica | Hexanes/EtOAc, DCM/MeOH | Low | High | Advantage: Fast, good for crude cleanup. Disadvantage: Low resolution, not for final purity. |
| Reverse-Phase HPLC | C18, C8, Phenyl-Hexyl | Acetonitrile/Water + TFA or FA | Very High | Low-Medium | Advantage: Excellent for high-purity polishing.[6] Disadvantage: Can degrade acid-labile molecules. |
| Supercritical Fluid Chromatography (SFC) | Chiral or Achiral (e.g., Diol, Pyridyl Amide) | CO₂ with co-solvents (MeOH, IPA) | High | Medium | Advantage: Orthogonal to RP-HPLC, good for complex mixtures. Disadvantage: Requires specialized equipment. |
| Size Exclusion Chromatography (SEC) | Porous polymer or silica beads | THF, Toluene, Buffered Aqueous | Low | Low | Advantage: Separates based on size, good for removing dimers.[7] Disadvantage: Low resolution for molecules of similar size. |
Table 2: Purity Analysis Methods and Acceptance Criteria
| Analytical Method | Information Provided | Typical Acceptance Criteria for >98% Purity |
| Analytical RP-HPLC (UV) | Purity based on relative peak area. | Main peak area is ≥98.0% of total peak area at a relevant wavelength. |
| LC-MS | Confirms mass of the target compound and major impurities. | A single major peak in the chromatogram with the correct [M+H]⁺. No single impurity >0.5%. |
| ¹H NMR (e.g., 500 MHz) | Confirms structural integrity and identifies organic impurities/solvents. | All expected protons are present with correct integration and splitting. No unidentified signals >1-2% of product signals. |
References
- 1. Reverse Phased Chromatography (RPC) in Practice [sigmaaldrich.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reversed-phase High Performance Liquid Chromatography of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Western Blot Results for FLT3 Degradation
Welcome to the technical support center for Fms-like tyrosine kinase 3 (FLT3) degradation analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during Western blot experiments for FLT3.
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions regarding Western blotting for FLT3.
1. Why do I see multiple bands for FLT3 on my Western blot?
You are likely observing different glycosylated forms of the FLT3 protein.[1] FLT3 undergoes post-translational modification in the form of glycosylation. The immature, non-glycosylated form of FLT3 has a molecular weight of approximately 130 kDa and is located in the endoplasmic reticulum.[1] The mature, fully glycosylated form is found on the cell surface and has a higher molecular weight, around 160 kDa.[1] The presence of both bands is common, especially when studying FLT3 trafficking and maturation.[1]
-
Troubleshooting Tip: To confirm that the multiple bands are due to glycosylation, you can treat your cell lysates with an enzyme like Endoglycosidase H (Endo H) or Peptide-N-Glycosidase F (PNGase F).[1] Endo H specifically cleaves high-mannose oligosaccharides found on immature glycoproteins in the ER, while PNGase F removes most N-linked glycans.[1] This treatment should cause a shift from the higher molecular weight band to the lower molecular weight form.[1]
2. I'm not detecting the phosphorylated form of FLT3 (p-FLT3). What could be the issue?
Detecting phosphorylated proteins can be challenging due to their low abundance and the transient nature of phosphorylation.[1] Here are some solutions to improve p-FLT3 detection:
-
Use Phosphatase Inhibitors: It is crucial to include phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of your target protein.[1]
-
Optimize Antibody and Blocking Conditions: You may need to try a different primary antibody or optimize the dilution of your current one.[2] For phosphorylated proteins, blocking with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) is often recommended over non-fat dry milk, as milk contains phosphoproteins like casein that can increase background.[1]
-
Use a Sensitive Substrate: A more sensitive chemiluminescent substrate can help in detecting low-abundance proteins.[2]
-
Enrich for Your Target: If the signal is still weak, consider performing an immunoprecipitation (IP) with a total FLT3 antibody to enrich for the protein before running the Western blot.[1]
-
Induce Phosphorylation: Ensure your experimental conditions are optimal for inducing FLT3 phosphorylation, which may involve stimulating cells with the FLT3 ligand (FL).[1]
3. Why is my total FLT3 signal weak or absent?
Several factors could lead to a weak or absent signal for total FLT3. Consider the following:
-
Protein Load: You may not be loading enough protein. Try increasing the amount of protein loaded per lane to 20-50 µg.[1]
-
Antibody Dilution: The primary antibody concentration may not be optimal. Try a range of dilutions around the manufacturer's recommendation.[1]
-
Protein Transfer: For a large protein like FLT3 (~160 kDa), ensure your transfer conditions are optimized. A wet transfer at 100V for 2 hours at 4°C is a good starting point.[1] You can check transfer efficiency with a Ponceau S stain.[3]
-
Antibody Quality: Ensure your primary and secondary antibodies are stored correctly and have not expired.[4]
4. Why is my background so high on the Western blot?
High background can obscure your bands of interest. Here are some common causes and solutions:
-
Insufficient Blocking: Increase the blocking time to at least 1 hour at room temperature or try blocking overnight at 4°C.[1] You can also try different blocking buffers.[1]
-
Inadequate Washing: Increase the duration and number of washes after primary and secondary antibody incubations to remove non-specific binding.[1] Adding a small amount of Tween 20 (0.05% to 0.1%) to your wash buffer can also help.[1]
-
Antibody Concentration Too High: The concentrations of your primary or secondary antibodies may be too high, leading to non-specific binding. Try using more dilute antibody solutions.[1]
-
Membrane Handling: Ensure the membrane does not dry out at any point during the procedure, as this can cause high background.[1]
5. Which cell lines are appropriate for studying FLT3 degradation?
The choice of cell line is critical. For studying FLT3 degradation, especially in the context of acute myeloid leukemia (AML), it is best to use cell lines that endogenously express FLT3.
-
FLT3-ITD Positive AML: MV4-11 and MOLM-13 cell lines are widely used as they harbor the FLT3-ITD mutation.[5]
-
FLT3 Wild-Type: For wild-type FLT3 studies, cell lines such as HL-60 and U937 can be used.[5]
-
Negative Control: It is also advisable to include a negative control cell line that does not express FLT3 to assess off-target effects.
Troubleshooting Guides
Here are some structured guides to help you troubleshoot inconsistent results in your FLT3 degradation experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent FLT3 degradation between experiments | 1. Cell culture variability: Cell passage number, confluency, or health can affect protein expression and degradation. 2. Inconsistent drug/inhibitor treatment: Variations in concentration, incubation time, or compound stability. 3. Uneven protein loading: Inaccurate protein quantification. | 1. Standardize cell culture: Use cells within a consistent and low passage number range. Seed cells to reach a consistent confluency at the time of treatment. 2. Ensure consistent treatment: Prepare fresh drug dilutions for each experiment from a validated stock. Ensure accurate timing of treatments. 3. Accurate protein quantification: Use a reliable protein assay (e.g., BCA) and ensure all samples are within the linear range of the assay. Always run a loading control (e.g., GAPDH, β-Actin) to confirm equal loading. |
| Multiple bands for FLT3 (130 kDa and 160 kDa) | Glycosylation: FLT3 exists as an immature, unglycosylated form (~130 kDa) and a mature, glycosylated form (~160 kDa).[1] | Perform a deglycosylation assay: Treat lysates with PNGase F or Endo H to confirm that the upper band shifts down to the lower molecular weight.[1] |
| Weak or no p-FLT3 signal | 1. Phosphatase activity: Phosphatases in the lysate have dephosphorylated p-FLT3. 2. Low antibody affinity/concentration: The primary antibody is not effectively binding to p-FLT3. 3. Blocking buffer interference: Non-fat milk can mask the phospho-epitope. | 1. Use inhibitors: Always add fresh phosphatase inhibitors to your lysis buffer.[1] 2. Optimize antibody: Try a different p-FLT3 antibody or increase the concentration of your current one.[2] 3. Change blocking buffer: Use 5% BSA in TBST for blocking when probing for phosphorylated proteins.[1] |
| High background on the blot | 1. Insufficient blocking or washing. 2. Antibody concentration too high. 3. Contaminated buffers. | 1. Optimize blocking/washing: Increase blocking time to 1 hour at room temperature or overnight at 4°C. Increase the number and duration of washes.[1] 2. Titrate antibodies: Reduce the concentration of primary and/or secondary antibodies.[1] 3. Use fresh buffers: Prepare fresh blocking and washing buffers for each experiment.[6] |
Quantitative Data Summary
Recommended Antibody Dilutions
| Antibody | Type | Recommended Starting Dilution | Blocking Buffer |
| Total FLT3 | Rabbit Polyclonal/Monoclonal | 1:1000 | 5% Non-fat milk or 5% BSA in TBST |
| Phospho-FLT3 (p-FLT3) | Rabbit Monoclonal | 1:500 - 1:1000 | 5% BSA in TBST |
| GAPDH / β-Actin | Mouse Monoclonal | 1:5000 - 1:10,000 | 5% Non-fat milk or 5% BSA in TBST |
Note: Optimal dilutions should be determined empirically for your specific experimental conditions.
Lysis Buffer Recipes
| Buffer | Composition | Use Case |
| RIPA Buffer | 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS | General purpose, good for solubilizing most cellular proteins. |
| NP-40 Lysis Buffer | 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40 | Milder lysis, good for preserving protein-protein interactions. |
Note: Always add a fresh protease and phosphatase inhibitor cocktail to the lysis buffer immediately before use.[1]
Experimental Protocols
Protocol 1: Western Blot for Total and Phospho-FLT3
-
Sample Preparation:
-
Harvest cells and wash once with ice-cold PBS.[7]
-
Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.[7]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]
-
Collect the supernatant and determine protein concentration using a BCA or Bradford assay.[7]
-
-
SDS-PAGE:
-
Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody (e.g., anti-FLT3 or anti-phospho-FLT3) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.[1]
-
Wash the membrane three times for 10 minutes each with TBST.[1]
-
Incubate with an HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.[1]
-
Wash the membrane three times for 10 minutes each with TBST.[1]
-
-
Detection:
Protocol 2: Cycloheximide (B1669411) (CHX) Chase Assay for FLT3 Degradation
-
Cell Treatment:
-
Sample Preparation and Western Blot:
-
Data Analysis:
Visualizations
Caption: Simplified FLT3 signaling pathway upon ligand binding.
Caption: General workflow for Western blot analysis.
Caption: Troubleshooting logic for inconsistent FLT3 Western blots.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Western blot troubleshooting guide! [jacksonimmuno.com]
- 4. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
Enhancing the cell permeability of PROTACs derived from Desmorpholinyl Quizartinib-PEG2-COOH
Topic: Enhancing the cell permeability of PROTACs derived from Desmorpholinyl Quizartinib-PEG2-COOH
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to the cell permeability of PROTACs synthesized from this compound.
Frequently Asked Questions (FAQs)
Q1: My PROTAC, derived from this compound, shows potent biochemical binding to FLT3 but weak or no degradation activity in cellular assays. Is this a permeability issue?
A: Yes, a significant discrepancy between biochemical potency and cellular activity is often a primary indicator of poor cell permeability.[1] PROTACs are large molecules, frequently exceeding a molecular weight of 800 Da, which places them in the "beyond the Rule of Five" (bRo5) chemical space.[1][2] This high molecular weight, combined with a large polar surface area (PSA), can severely limit a compound's ability to passively diffuse across the cell membrane.[3] Even with high binding affinity to the target protein (FLT3) and an E3 ligase, the PROTAC cannot induce degradation if it fails to achieve a sufficient intracellular concentration.[1]
Q2: What specific features of my PROTAC, which uses a this compound linker-ligand, might be contributing to poor cell permeability?
A: The Desmorpholinyl Quizartinib warhead targets FLT3, while the PEG2-COOH component serves as a linker for conjugation to an E3 ligase ligand.[4][5] Several factors inherent to this structure can affect permeability:
-
High Molecular Weight: The combined size of the Quizartinib-derived ligand, the PEG linker, and the E3 ligase ligand results in a large molecule, which inherently faces challenges crossing the lipid bilayer.[6][7]
-
Flexible PEG Linker: While polyethylene (B3416737) glycol (PEG) linkers can improve solubility, they are also highly flexible and can adopt extended, polar conformations in aqueous environments, which are not favorable for membrane transit.[6] However, some studies suggest that PEG linkers can also form folded, more compact conformations that shield polar groups, a "chameleonic" behavior that may aid permeability.[6][8]
-
Polarity and Hydrogen Bond Donors: The carboxylic acid (-COOH) group on the linker and other polar moieties contribute to the overall polarity and the number of hydrogen bond donors (HBDs).[9] A high HBD count is known to negatively impact membrane permeability.
Q3: What are the first steps I should take to experimentally assess the permeability of my PROTAC?
A: The initial step is to quantify its ability to cross a membrane. The two most common in vitro assays for this purpose are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.[2][10]
-
PAMPA: This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It is a cost-effective method for initial screening.[10][11]
-
Caco-2 Assay: This cell-based assay uses a monolayer of human intestinal cells, which provides a more comprehensive assessment by accounting for passive diffusion, active transport, and cellular efflux mechanisms.[2][10]
Q4: How can I improve the cell permeability of my Quizartinib-based PROTAC through structural modifications?
A: Rational design and structural modification are key strategies. Since the warhead (Quizartinib derivative) and the E3 ligase ligand are often fixed to maintain binding affinity, the linker is the most common site for optimization.[12]
-
Linker Composition: Consider replacing the flexible PEG linker with more rigid alkyl or phenyl chains, which can improve permeability.[13] Introducing cyclic elements like piperazine (B1678402) or piperidine (B6355638) into the linker can also enhance rigidity and cell permeability.[2][3]
-
Reduce Hydrogen Bond Donors: Replacing amide bonds within the linker with esters can reduce the number of HBDs and the polar surface area, which is a known strategy for improving permeability.[2][9]
-
Introduce Intramolecular Hydrogen Bonds: Designing the PROTAC to form intramolecular hydrogen bonds can encourage it to adopt a more compact, "ball-like" conformation. This reduces the exposed polar surface area and can facilitate passage across the cell membrane.[13][14]
-
Prodrug Strategy: A polar group on the PROTAC can be temporarily masked with a lipophilic group that is later cleaved by intracellular enzymes. This prodrug approach can significantly enhance cell entry.[2][13]
Troubleshooting Guide for Low Cellular Activity
If you are observing low target degradation, follow this workflow to diagnose and address the potential issue of poor cell permeability.
Caption: Troubleshooting workflow for diagnosing poor PROTAC cellular activity.
Quantitative Data Summary
The apparent permeability coefficient (Papp), measured in assays like PAMPA and Caco-2, is a key metric. The following table provides a general classification of permeability based on typical Papp values.
| Permeability Classification | Papp (x 10⁻⁶ cm/s) in Caco-2 | General Compound Class Examples |
| High | > 10 | Most orally bioavailable small-molecule drugs |
| Moderate | 1 - 10 | Some small-molecule drugs, select peptides |
| Low | < 1 | Many peptides and most PROTACs[2][9] |
| Very Low / Impermeable | < 0.1 | PROTACs with unfavorable properties[9] |
Table 1: General classification of compound permeability based on Caco-2 assay results.
The table below contrasts the features of the two primary permeability assays.
| Feature | PAMPA | Caco-2 Assay |
| Assay Type | Cell-Free | Cell-Based[10] |
| Mechanism Measured | Passive Diffusion Only[11] | Passive Diffusion, Active Transport, Efflux[2] |
| Throughput | High | Low to Medium |
| Cost | Low | High |
| Biological Relevance | Low (predicts passive transit) | High (mimics intestinal epithelium)[11] |
| Typical Use Case | Early-stage screening | Lead optimization, mechanistic studies |
Table 2: Comparison of PAMPA and Caco-2 permeability assays.
Key Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general method for assessing the passive permeability of a PROTAC.[10]
Materials:
-
PAMPA plate system (96-well format with a donor plate and an acceptor plate separated by a lipid-infused microfilter)
-
Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTAC and control compounds (one high-perm, one low-perm)
-
LC-MS/MS for sample analysis
Methodology:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Coat Filter Plate: Carefully pipette 5 µL of the phospholipid solution onto the filter of each well in the donor plate. Allow it to impregnate the filter for 5 minutes.
-
Prepare Donor Solutions: Dissolve the test PROTAC and control compounds in PBS to a final concentration (e.g., 10 µM).
-
Add Donor Solutions: Add 200 µL of the compound solutions to the wells of the coated donor plate.
-
Assemble and Incubate: Carefully place the donor plate on top of the acceptor plate, creating the PAMPA sandwich. Incubate at room temperature for a defined period (e.g., 4-16 hours) with no shaking.
-
Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Analyze Samples: Quantify the concentration of the PROTAC in all samples using a validated LC-MS/MS method.
-
Calculate Permeability: Calculate the effective permeability (Pe) using the appropriate formula that accounts for the concentrations, volumes, membrane area, and incubation time.
Caption: Experimental workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Caco-2 Permeability Assay
This protocol assesses both passive and active transport across a live cell monolayer.[11]
Materials:
-
Caco-2 cells
-
Transwell® permeable supports (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)
-
Test PROTAC and control compounds
-
Lucifer yellow solution (for monolayer integrity check)
-
LC-MS/MS for sample analysis
Methodology:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts. Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Before the experiment, assess the integrity of the cell monolayer by measuring the flux of Lucifer yellow. Only use inserts with low Lucifer yellow leakage (<1%).
-
Prepare for Transport Study: Wash the cell monolayers with pre-warmed transport buffer on both the apical (top) and basolateral (bottom) sides.
-
Apical to Basolateral (A→B) Transport:
-
Add the test PROTAC solution (e.g., 10 µM in transport buffer) to the apical side (donor compartment).
-
Add fresh transport buffer to the basolateral side (receiver compartment).
-
-
Basolateral to Apical (B→A) Transport (for efflux):
-
Add the test PROTAC solution to the basolateral side (donor compartment).
-
Add fresh transport buffer to the apical side (receiver compartment).
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver compartments of all wells.
-
Analysis and Calculation:
-
Quantify the PROTAC concentration in all samples via LC-MS/MS.
-
Calculate the Papp values for both A→B and B→A directions.
-
Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests the PROTAC is a substrate for active efflux transporters.
-
PROTAC Mechanism of Action Overview
Understanding the complete pathway is crucial for troubleshooting. Poor permeability prevents the very first step of this intracellular process.
Caption: Overview of the PROTAC mechanism of action, highlighting cell permeation.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Permeability Assay - Profacgen [profacgen.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Validation & Comparative
A Comparative Guide to FLT3 Ligands for PROTACs: Featuring Desmorpholinyl Quizartinib-PEG2-COOH
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Desmorpholinyl Quizartinib-PEG2-COOH as a ligand for FMS-like tyrosine kinase 3 (FLT3) Proteolysis Targeting Chimeras (PROTACs) against other notable FLT3 ligands. By presenting supporting experimental data, detailed methodologies, and visual representations of key biological processes, this document aims to facilitate informed decisions in the development of novel therapeutics for diseases such as Acute Myeloid Leukemia (AML).
Introduction to FLT3 and PROTAC-Mediated Degradation
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase pivotal for the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are prevalent in AML and are associated with a poor prognosis due to the constitutive activation of downstream signaling pathways that promote cancer cell growth.[2]
PROTACs are innovative heterobifunctional molecules that offer a therapeutic alternative to traditional enzyme inhibition.[1] They function by co-opting the cell's native ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the target protein (e.g., FLT3), a linker, and a ligand that recruits an E3 ubiquitin ligase. This induced proximity results in the ubiquitination of the target protein, marking it for degradation by the proteasome.[1] This catalytic, event-driven mechanism allows a single PROTAC molecule to facilitate the degradation of multiple target protein molecules.[3]
Mechanism of Action: From Inhibition to Degradation
Conventional FLT3 inhibitors, such as Quizartinib, function by competitively binding to the ATP-binding pocket of the FLT3 kinase, thereby preventing its autophosphorylation and the activation of downstream signaling pathways like STAT5, MAPK, and AKT.[2] In contrast, FLT3 PROTACs, including those synthesized from this compound, not only block this signaling but also lead to the complete elimination of the FLT3 protein. This approach may offer a more sustained and profound therapeutic effect and could potentially overcome resistance mechanisms associated with inhibitor binding.[2]
Herein, we compare the performance of PROTACs derived from this compound with those utilizing other FLT3 inhibitors as targeting ligands.
Visualizing the Molecular Processes
To better understand the biological context and mechanisms discussed, the following diagrams illustrate the FLT3 signaling pathway and the general mechanism of action for a PROTAC.
References
Confirming FLT3 Degradation Selectivity: A Comparative Guide to Quantitative Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
The emergence of targeted protein degradation (TPD) as a therapeutic modality offers a powerful alternative to traditional enzyme inhibition, particularly for challenging drug targets like FMS-like tyrosine kinase 3 (FLT3). Activating mutations in FLT3 are a major driver of acute myeloid leukemia (AML), making it a critical therapeutic target.[1][2][3] Unlike inhibitors, which simply block a protein's function, degraders such as Proteolysis-Targeting Chimeras (PROTACs) are designed to eliminate the target protein entirely.[4][5] This guide provides a comprehensive comparison of quantitative mass spectrometry with traditional methods for confirming the selective degradation of FLT3, supported by experimental protocols and data.
Confirming that a degrader is both potent and selective is paramount. While traditional methods like Western blotting can confirm the disappearance of the target protein, they are low-throughput and cannot provide a global, unbiased view of a degrader's specificity.[6] Quantitative mass spectrometry-based proteomics has become the gold standard for this application, offering a proteome-wide assessment of a compound's effects and revealing potential off-target liabilities.[1][7][8]
Mechanism of Action: FLT3 Inhibition vs. Degradation
Traditional FLT3 inhibitors work by binding to the kinase's active site, preventing the phosphorylation and activation of downstream signaling pathways. PROTACs, however, are bifunctional molecules that induce the formation of a ternary complex between FLT3 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of FLT3 by the proteasome.[4][9]
Data Presentation: Assessing Selectivity
The primary advantage of quantitative mass spectrometry is its ability to survey thousands of proteins simultaneously, providing a global "fingerprint" of a degrader's activity. This allows for the direct assessment of selectivity across the kinome and the broader proteome.
Table 1: Quantitative Proteomics Data for a Hypothetical FLT3 Degrader (FLT3-PROTAC-X)
This table illustrates representative data from a Tandem Mass Tag (TMT) mass spectrometry experiment in MOLM-14 cells (FLT3-ITD positive) treated with 100 nM of a hypothetical FLT3 degrader for 4 hours. Values represent the percentage of protein remaining compared to a vehicle control.
| Protein Target | Kinase Family | % Protein Remaining (vs. Vehicle) | Selectivity Notes |
| FLT3 | Receptor Tyrosine Kinase | <10% | On-target degradation |
| BTK | Tec Family Kinase | 95% | Minimal off-target effect |
| AURKA | Aurora Kinase | 98% | Minimal off-target effect |
| CDK4 | Cyclin-Dependent Kinase | >99% | No significant degradation |
| CDK6 | Cyclin-Dependent Kinase | >99% | No significant degradation |
| ABL1 | Tyrosine Kinase | 97% | Minimal off-target effect |
| c-KIT | Receptor Tyrosine Kinase | 92% | Structurally related kinase, slight degradation observed |
| PDGFRB | Receptor Tyrosine Kinase | 96% | Minimal off-target effect |
Data is hypothetical, modeled after findings in chemoproteomic studies that use multi-kinase degraders to map the degradable kinome.[1][10]
Table 2: Comparison of Analytical Methods for Degradation Analysis
| Feature | Quantitative Mass Spectrometry (TMT/DIA) | Western Blotting |
| Throughput | High (thousands of proteins per run)[7] | Low (one protein per blot)[6] |
| Bias | Unbiased, global proteome coverage | Biased, requires a specific antibody for a pre-selected target |
| Quantification | Highly quantitative across a wide dynamic range | Semi-quantitative, limited linear range |
| Selectivity Profile | Comprehensive on- and off-target analysis[1] | Cannot assess off-target effects |
| Sensitivity | High, capable of detecting low-abundance proteins | Variable, dependent on antibody quality |
| Cost & Complexity | High initial instrument cost, complex data analysis | Lower equipment cost, simpler procedure[6] |
| Validation Use | Primary screening and selectivity profiling | Orthogonal validation of specific mass spectrometry hits[6] |
Visualizing the Biology and Workflow
Understanding the biological context and the experimental process is crucial for interpreting selectivity data.
FLT3 Signaling Pathway
FLT3 is a receptor tyrosine kinase that, upon activation, triggers several downstream pathways critical for cell survival and proliferation, including the STAT5, PI3K/AKT, and MAPK/ERK pathways.[3][11] Degrading FLT3 effectively shuts down all these pro-survival signals.
Quantitative Proteomics Workflow
The workflow for a TMT-based quantitative proteomics experiment involves several key steps, from sample preparation to data analysis, to identify and quantify changes across the proteome.
References
- 1. A Chemoproteomic Approach to Query the Degradable Kinome Using a Multi-kinase Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A mass spectrometry workflow for measuring protein turnover rates in vivo | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
A Head-to-Head Battle in AML Therapy: Quizartinib Inhibitor vs. Quizartinib-Based PROTAC
For researchers, scientists, and drug development professionals, the landscape of targeted therapies for Acute Myeloid Leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations is rapidly evolving. While the potent FLT3 inhibitor Quizartinib (B1680412) has shown significant clinical efficacy, a new challenger has emerged: Quizartinib-based Proteolysis Targeting Chimeras (PROTACs). This guide provides a detailed comparative analysis of the efficacy of these two therapeutic modalities, supported by preclinical experimental data.
At its core, the comparison between a Quizartinib inhibitor and a Quizartinib-based PROTAC is a tale of two distinct mechanisms of action. Quizartinib, a small molecule inhibitor, functions by competitively binding to the ATP-binding pocket of the FLT3 receptor, thereby blocking its downstream signaling pathways that are crucial for the proliferation of leukemic cells.[1] In contrast, a Quizartinib-based PROTAC is a heterobifunctional molecule that not only binds to the FLT3 protein but also recruits an E3 ubiquitin ligase.[1][2] This proximity-induced ubiquitination marks the FLT3 protein for degradation by the proteasome, leading to its complete elimination from the cell.[1] This fundamental difference in their approach—inhibition versus degradation—underpins the comparative efficacy and potential advantages of PROTACs.
Quantitative Efficacy: A Tale of Two Potencies
The in vitro and in vivo data highlight the differing pharmacological profiles of Quizartinib and its PROTAC counterparts. While Quizartinib demonstrates potent inhibition of cell proliferation at low nanomolar concentrations, Quizartinib-based PROTACs showcase the ability to induce potent degradation of the target protein, which can translate to profound and sustained antitumor effects.
In Vitro Anti-proliferative and Degradation Activity
The following table summarizes the in vitro activity of Quizartinib and a representative Quizartinib-based PROTAC, "A20" (also referred to as PROTAC FLT-3 degrader 4), in FLT3-ITD positive AML cell lines.
| Compound | Cell Line | Mutation Status | IC50 (nM) | DC50 (nM) | Dmax (%) | Citation |
| Quizartinib | MV4-11 | FLT3-ITD | 1.1 | - | - | [3] |
| Quizartinib | MOLM-13 | FLT3-ITD | 0.89 | - | - | |
| PROTAC A20 | MV4-11 | FLT3-ITD | 39.9 | 7.4 | >90 | [4] |
| PROTAC A20 | MOLM-13 | FLT3-ITD | 169.9 | 20.1 | >90 | [4] |
IC50: Half-maximal inhibitory concentration for cell proliferation. DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of protein degradation.
In Vivo Anti-tumor Activity
Preclinical xenograft models provide crucial insights into the in vivo efficacy of these compounds. The data below compares the anti-tumor activity of Quizartinib and the Quizartinib-based PROTAC A20 in an MV4-11 AML xenograft model.
| Compound | Dosing and Administration | Xenograft Model | Key Findings | Citation |
| Quizartinib | 10 mg/kg, oral, daily | MV4-11 (subcutaneous) | Significant tumor growth inhibition | |
| PROTAC A20 | 5 mg/kg, oral, daily | MV4-11 (subcutaneous) | Tumor regression (TGI = 97.5%) | [4] |
| PROTAC A20 | 10 mg/kg, oral, daily | MV4-11 (subcutaneous) | Complete tumor regression | [4] |
TGI: Tumor Growth Inhibition.
Pharmacokinetic Profiles: A Glimpse into Drug Behavior
While a direct head-to-head pharmacokinetic comparison in the same preclinical species is not available, the following tables summarize the available data for Quizartinib in humans and the PROTAC A20 in rats, offering a preliminary look at their systemic exposure and clearance.
Pharmacokinetics of Quizartinib (Human Data)
| Parameter | Value | Citation |
| Cmax (35.4 mg daily) | 140 ng/mL | |
| AUC0-24h (35.4 mg daily) | 2,680 ng·h/mL | |
| Protein Binding | >99% | |
| Metabolism | Primarily via CYP3A4/5 | [1] |
| Active Metabolite | AC886 | [1] |
Pharmacokinetics of PROTAC A20 (Rat Data)
| Parameter | Value (10 mg/kg, oral) | Citation |
| Cmax | 1013 ng/mL | [4] |
| AUC0-t | 13,382 ng·h/mL | [4] |
| T1/2 | 8.01 h | [4] |
| Oral Bioavailability (F) | 53.0% | [4] |
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of the presented data.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: AML cell lines (e.g., MV4-11, MOLM-13) are seeded in 96-well plates at a density of 4 x 10³ to 1 x 10⁴ cells per well.[1]
-
Compound Treatment: Cells are treated with serial dilutions of Quizartinib or the Quizartinib-based PROTAC for 72 hours.[1]
-
MTT Addition: 20 µL of MTT solution (5 mg/mL) is added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: The absorbance is measured at 490 nm using a microplate reader. IC50 values are calculated from the dose-response curves.
Western Blotting for FLT3 Degradation
-
Cell Treatment: AML cells are treated with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Cells are harvested, washed with PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against FLT3 and a loading control (e.g., GAPDH or β-actin), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an ECL substrate and an imaging system. Densitometry is used to quantify protein levels to determine DC50 and Dmax.
In Vivo AML Xenograft Model
-
Animal Model: Immunodeficient mice (e.g., NOD-SCID or BALB/c nude) are used.[5]
-
Cell Implantation: A predetermined number of AML cells (e.g., 5 x 10⁶ MV4-11 cells) are injected subcutaneously into the flank of each mouse.[5]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Treatment Administration: Quizartinib, the PROTAC, or a vehicle control is administered orally once daily for a specified period (e.g., 14-28 days).[4][6]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., every 2-3 days). Tumor volume is calculated using the formula: (length x width²)/2.
-
Efficacy Evaluation: At the end of the study, tumor growth inhibition is calculated. In some studies, survival is monitored as a primary endpoint.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the FLT3 signaling pathway, the comparative mechanisms of action, and a typical experimental workflow.
References
- 1. Population pharmacokinetic analysis of quizartinib in patients with newly diagnosed FLT3-internal-tandem-duplication-positive acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
A Head-to-Head Study of Linkers in Quizartinib-Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of Proteolysis Targeting Chimeras (PROTACs) has emerged as a promising strategy to overcome the limitations of traditional kinase inhibitors. By hijacking the body's own ubiquitin-proteasome system, PROTACs can induce the degradation of target proteins, offering a powerful alternative to simple inhibition. Quizartinib, a potent and selective FMS-like tyrosine kinase 3 (FLT3) inhibitor, has been a focal point for the development of novel PROTACs targeting acute myeloid leukemia (AML). A critical component in the design of these bifunctional molecules is the linker, which connects the Quizartinib warhead to an E3 ligase ligand. The composition, length, and attachment point of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the resulting PROTAC.
This guide provides a comparative analysis of different linker strategies employed in the design of Quizartinib-based PROTACs, summarizing key experimental data to inform future drug development efforts.
The Critical Role of the Linker in PROTAC Efficacy
The linker in a PROTAC is not merely a spacer but a crucial determinant of the ternary complex formation between the target protein (FLT3), the PROTAC, and an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)). An optimal linker facilitates a productive orientation of the E3 ligase relative to the target protein, enabling efficient ubiquitination and subsequent degradation. Variations in linker length and composition can significantly impact the stability and conformation of this ternary complex, thereby affecting the potency (DC50) and maximal degradation (Dmax) of the PROTAC.
Comparative Analysis of Quizartinib-Based PROTACs
Several research groups have explored different linker designs for Quizartinib-based PROTACs, primarily targeting either the CRBN or VHL E3 ligases. The following sections summarize the performance of representative PROTACs, highlighting the influence of their respective linkers.
CRBN-Recruiting PROTACs
One notable example is the PROTAC TL13-117 , which utilizes a polyethylene (B3416737) glycol (PEG) linker to connect a Quizartinib analog to a pomalidomide-based CRBN ligand.[1][2] In this design, the morpholine (B109124) ring of Quizartinib was replaced with a piperazine (B1678402) ring to provide an attachment point for the linker. While TL13-117 was shown to induce the degradation of FLT3, its antiproliferative effects were less potent than Quizartinib itself in MOLM-14 and MV4-11 cell lines. This suggests that while the linker enabled ternary complex formation and subsequent degradation, the overall cellular activity was not superior to the parent inhibitor.
Another CRBN-recruiting PROTAC, PF15 , was developed and demonstrated significant inhibition of FLT3-ITD-positive cells, inducing FLT3 degradation and downstream signaling pathway inhibition.[3]
VHL-Recruiting PROTACs
In contrast, a Quizartinib-based PROTAC developed by Burslem et al., which recruits the VHL E3 ligase, has shown enhanced antiproliferative activity and improved selectivity compared to the parent drug.[4] This VHL-recruiting PROTAC, referred to here as "Burslem PROTAC" , demonstrated potent, low nanomolar degradation of the FLT3-ITD mutant.[1][4] The enhanced efficacy of this PROTAC suggests that the specific linker and E3 ligase combination facilitated a more optimal ternary complex for FLT3 degradation.
Orally Bioavailable PROTACs
Recently, a novel, orally bioavailable FLT3-PROTAC degrader named A20 has been reported. While the specific linker details are proprietary, this development underscores the ongoing efforts to optimize linker properties not only for degradation efficacy but also for favorable pharmacokinetic profiles.[5]
Data Presentation: Performance of Quizartinib-Based PROTACs
The following table summarizes the available data for different Quizartinib-based PROTACs, allowing for a direct comparison of their biological activities.
| PROTAC Name | E3 Ligase Ligand | Linker Type (if specified) | Key Performance Metrics | Reference |
| TL13-117 | Pomalidomide (CRBN) | PEG | Less potent antiproliferative effect than Quizartinib in MOLM-14 and MV4-11 cells. | |
| Burslem PROTAC | VHL Ligand | Not specified | Induces degradation of FLT3-ITD at low nM concentrations; more potent antiproliferative activity and fewer off-target kinases than Quizartinib. | [4] |
| PF15 | Not specified | Not specified | Significantly inhibited the proliferation of FLT3-ITD-positive cells and induced FLT3 degradation. | [3] |
| A20 | Not specified | Not specified | Orally bioavailable; potent FLT3-ITD degrader. | [5] |
Experimental Protocols
The evaluation of PROTAC efficacy relies on a set of standardized cellular and biochemical assays. Below are detailed methodologies for key experiments cited in the development of Quizartinib-based PROTACs.
Western Blotting for FLT3 Degradation
This assay is fundamental to quantifying the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment: AML cell lines (e.g., MV4-11, MOLM-14) are cultured in appropriate media. Cells are seeded and treated with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for different time points (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each cell lysate is determined using a BCA protein assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for FLT3. A loading control antibody (e.g., GAPDH or β-actin) is also used to normalize protein levels. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify the band intensities, and FLT3 levels are normalized to the loading control.
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
This assay measures the effect of the PROTAC on the proliferation and viability of cancer cells.
-
Cell Seeding: AML cells are seeded in 96-well plates at a predetermined density.
-
Compound Treatment: Cells are treated with a serial dilution of the PROTAC or Quizartinib for a specified period (e.g., 72 hours).
-
Reagent Addition:
-
MTT Assay: MTT reagent is added to each well, and the plate is incubated to allow for the formation of formazan (B1609692) crystals. The crystals are then solubilized.
-
CellTiter-Glo Assay: CellTiter-Glo reagent is added to measure ATP levels, which correlate with cell viability.
-
-
Data Acquisition: The absorbance (MTT) or luminescence (CellTiter-Glo) is measured using a plate reader.
-
Data Analysis: The results are plotted as cell viability versus compound concentration, and the half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.
Visualizing Signaling Pathways and Experimental Workflows
To better understand the mechanism of action and the experimental processes involved, the following diagrams are provided.
Caption: Mechanism of action of Quizartinib vs. Quizartinib-based PROTACs.
Caption: Experimental workflow for comparing Quizartinib-based PROTACs.
Conclusion
The choice of linker is a critical parameter in the design of effective Quizartinib-based PROTACs. The available data, although not from a single systematic head-to-head study, suggests that both the E3 ligase recruited and the linker connecting it to the Quizartinib warhead play a synergistic role in determining the ultimate biological activity. While PEG linkers have been employed for CRBN-based PROTACs, the superior performance of the VHL-recruiting "Burslem PROTAC" highlights the importance of exploring a diverse chemical space for linkers and E3 ligase ligands. Future efforts in this area should focus on the systematic variation of linker length, composition, and rigidity to establish clear structure-activity relationships and to develop next-generation FLT3 degraders with enhanced potency, selectivity, and drug-like properties for the treatment of AML.
References
- 1. A Chemoproteomic Approach to Query the Degradable Kinome Using a Multi-kinase Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Chemoproteomic Approach to Query the Degradable Kinome Using a Multi-kinase Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degrading FLT3-ITD protein by proteolysis targeting chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing Antiproliferative Activity and Selectivity of a FLT-3 Inhibitor by Proteolysis Targeting Chimera Conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a Novel Orally Bioavailable FLT3-PROTAC Degrader for Efficient Treatment of Acute Myeloid Leukemia and Overcoming Resistance of FLT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Selectivity in Focus: A Comparative Analysis of PROTACs from Desmorpholinyl Quizartinib-PEG2-COOH
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the selectivity and performance of PROTACs synthesized from Desmorpholinyl Quizartinib-PEG2-COOH against its parent compound, the potent FLT3 inhibitor Quizartinib. This analysis is supported by experimental data and detailed protocols to aid in the evaluation and application of this novel protein degradation technology.
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in targeted therapy, moving from simple inhibition to induced degradation of target proteins. The conversion of a kinase inhibitor into a PROTAC can not only enhance its potency but also significantly improve its selectivity, thereby reducing off-target effects. This guide examines this principle through the lens of PROTACs derived from this compound, a key building block for creating potent FLT3 degraders.
Performance Comparison: Enhanced Selectivity and Potency
This compound serves as a crucial component for synthesizing "PROTAC FLT-3 degrader 1".[1][2] This PROTAC has demonstrated exceptional potency, inducing degradation of the FLT3 internal tandem duplication (ITD) mutant at low nanomolar concentrations, with a reported IC50 of 0.6 nM.[1][2]
A key advantage of converting Quizartinib into a PROTAC is the enhancement of its selectivity. While Quizartinib is a highly potent FLT3 inhibitor, it does exhibit activity against other kinases. In contrast, the resulting PROTAC inhibits fewer off-target kinases, suggesting a more favorable safety profile.[3]
The following tables summarize the available quantitative data for Quizartinib and the on-target potency of the this compound-derived PROTAC.
Table 1: Kinase Selectivity Profile of Quizartinib
| Kinase | Dissociation Constant (Kd) (nM) |
| FLT3 | <3 |
| KIT | 16 |
| DDR1 | 24 |
| RET | 31 |
| AXL | 44 |
| MER | 56 |
| TRKA | 62 |
| TRKB | 71 |
| TRKC | 80 |
| CLK1 | 110 |
| CLK4 | 120 |
| TYRO3 | 130 |
| Data adapted from Isoyama, T., et al. (2020). Oncotarget, 11(11), 943–955. |
Table 2: Anti-proliferative Activity of PROTAC FLT-3 degrader 1
| Compound | Cell Line | Target | IC50 (nM) |
| PROTAC FLT-3 degrader 1 | MV4-11 | FLT3-ITD | 0.6 |
| Data sourced from MedchemExpress and other suppliers citing Burslem, G. M., et al. (2018). J Am Chem Soc. |
While a comprehensive head-to-head kinome scan of PROTAC FLT-3 degrader 1 against Quizartinib is not publicly available, the study by Burslem et al. explicitly states that the PROTAC inhibits fewer off-target kinases than the parent compound.[3] This improved selectivity, coupled with its picomolar potency in inducing FLT3 degradation, underscores the potential of this PROTAC as a more precise therapeutic agent.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
In Vitro Kinase Inhibition Assay
This assay is designed to determine the concentration of an inhibitor required to block 50% of a kinase's activity (IC50).
Materials:
-
Purified recombinant kinases (e.g., FLT3 and a panel of off-target kinases)
-
Specific peptide substrates for each kinase
-
Test compounds (Quizartinib and PROTAC)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 5 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the kinase and its specific substrate to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be close to the Km for each specific kinase.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction and detect the remaining ATP or the ADP produced using a suitable detection reagent according to the manufacturer's protocol.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 values by fitting the data to a dose-response curve.
Western Blot for FLT3 Degradation and Downstream Signaling
This method is used to quantify the amount of a specific protein in a sample and to assess the phosphorylation status of signaling proteins.
Materials:
-
Cell lines (e.g., MV4-11, MOLM-14)
-
Test compounds
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-FLT3, anti-p-FLT3, anti-STAT5, anti-p-STAT5, anti-ERK, anti-p-ERK, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and treat with varying concentrations of the test compounds for the desired time.
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control like β-actin to ensure equal protein loading.
-
Visualizing the Mechanism and Pathways
To provide a clearer understanding of the underlying biological processes, the following diagrams illustrate the FLT3 signaling pathway, the mechanism of action of the Quizartinib-based PROTAC, and a typical experimental workflow.
Caption: The FLT3 signaling cascade, which promotes cell proliferation and survival.
References
In Vivo Efficacy of FLT3 PROTACs Versus Second-Generation Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapies for FMS-like tyrosine kinase 3 (FLT3)-mutated Acute Myeloid Leukemia (AML) is rapidly evolving. While second-generation FLT3 inhibitors have demonstrated clinical efficacy, the emergence of Proteolysis Targeting Chimeras (PROTACs) offers a novel therapeutic modality with the potential to overcome inhibitor resistance and induce a more durable response. This guide provides an objective comparison of the in vivo efficacy of FLT3 PROTACs and second-generation FLT3 inhibitors, supported by available preclinical data and detailed experimental methodologies.
Executive Summary
Second-generation FLT3 inhibitors, such as gilteritinib (B612023) and quizartinib (B1680412), function by competitively binding to the ATP-binding pocket of the FLT3 kinase, thereby inhibiting its downstream signaling pathways that are crucial for the proliferation and survival of leukemic cells.[1][2] In contrast, FLT3 PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to the FLT3 protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1] This event-driven mechanism not only inhibits FLT3 signaling but eliminates the entire protein, which may offer a more sustained therapeutic effect and a strategy to overcome resistance mechanisms associated with inhibitor binding.[1]
Preclinical studies suggest that FLT3 PROTACs hold significant promise. For instance, the orally bioavailable FLT3-PROTAC degrader, A20, has been shown to induce complete tumor regression in subcutaneous AML xenograft models and significantly prolong the survival of mice in systemic AML xenograft models.[1][3] Another PROTAC, Z29, has demonstrated significant tumor growth inhibition in vivo and a better safety profile concerning platelet toxicity compared to gilteritinib.[4] However, it is important to note that direct head-to-head in vivo studies with quantitative, side-by-side comparisons of the efficacy of a specific FLT3 PROTAC against a second-generation inhibitor in the same experimental setting are still emerging in the published literature.
This guide summarizes the available quantitative data, provides detailed experimental protocols for key in vivo studies, and presents visualizations of the relevant biological pathways and experimental workflows to facilitate a comprehensive understanding of the current preclinical landscape.
Data Presentation: Quantitative Comparison of In Vivo Efficacy
The following tables summarize the available quantitative data from in vivo preclinical studies for both second-generation FLT3 inhibitors and FLT3 PROTACs.
Table 1: In Vivo Efficacy of Second-Generation FLT3 Inhibitors
| Compound | Dosing and Administration | Xenograft Model | Key Findings |
| Gilteritinib | 30 mg/kg, oral | MOLM-13 (FLT3-ITD) | 97% tumor growth inhibition in mock cells; 95% tumor growth inhibition in FL-expressing cells.[5] |
| 30 mg/kg, oral | Ba/F3 (FLT3-ITD) | Potent antitumor effect.[5] | |
| 30 mg/kg, oral | Ba/F3 (FLT3-TKD-PM) | Potent antitumor effect.[6] | |
| Quizartinib | 3 mg/kg, oral | MOLM-13 (FLT3-ITD) | 96% tumor growth inhibition in mock cells; 66% tumor growth inhibition in FL-expressing cells.[5] |
| 3 mg/kg, oral | Ba/F3 (FLT3-ITD) | Potent antitumor effect.[5] | |
| 3 mg/kg, oral | Ba/F3 (FLT3-TKD-PM) | Significantly diminished antitumor effect.[6] |
Table 2: In Vivo Efficacy of FLT3 PROTACs
| Compound | Dosing and Administration | Xenograft Model | Key Findings |
| A20 | Oral administration (dose not specified) | Subcutaneous AML xenograft | Complete tumor regression.[1][3] |
| Oral administration (dose not specified) | Systemic AML xenograft | Complete elimination of human leukemic cells and significantly prolonged survival.[1] | |
| B3-2 | Oral administration (dose not specified) | MV-4-11 xenograft | Good antitumor activity.[7] |
| Z29 | 30 mg/kg | Subcutaneous xenograft | Significantly inhibited tumor growth.[4] |
| Not specified | Patient-derived xenograft (PDX) | Minimal impact on platelets compared to gilteritinib.[4] | |
| Quizartinib-based VHL-recruiting PROTAC | Not specified | MV4-11 xenograft | ~60% decrease in FLT3 protein levels.[8] |
Mandatory Visualization
Caption: FLT3 signaling pathway driving leukemic cell proliferation and survival in AML.
Caption: A typical experimental workflow for in vivo efficacy studies in AML xenograft models.
Caption: A comparison of the mechanisms of action of FLT3 inhibitors and FLT3 PROTACs.
Experimental Protocols
1. Subcutaneous Xenograft Model for In Vivo Efficacy
-
Cell Lines: Human AML cell lines with FLT3 mutations (e.g., MOLM-13 for FLT3-ITD, MV-4-11 for FLT3-ITD).
-
Animals: 6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG).
-
Cell Implantation: A suspension of 5 x 10^6 AML cells in 100 µL of a 1:1 mixture of PBS and Matrigel is injected subcutaneously into the right flank of each mouse.
-
Tumor Monitoring: Tumor growth is monitored by measuring the length and width of the tumor with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm^3, mice are randomized into treatment and control groups (n=8-10 mice per group).
-
Drug Administration:
-
FLT3 Inhibitors (e.g., Gilteritinib): Administered orally (p.o.) once daily at a dose of 30 mg/kg, formulated in a vehicle such as 0.5% methylcellulose.
-
FLT3 PROTACs: Dosing and administration route (e.g., oral, intraperitoneal) are dependent on the specific PROTAC's pharmacokinetic properties. For example, Z29 has been administered at 30 mg/kg.
-
Vehicle Control: The formulation vehicle without the active compound is administered to the control group.
-
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): Calculated as: [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100%.
-
Body Weight: Monitored as an indicator of toxicity.
-
Survival: In some studies, mice are monitored for survival, and Kaplan-Meier survival curves are generated.
-
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised, and protein lysates prepared for Western blotting to assess the levels of total and phosphorylated FLT3 and downstream signaling proteins (e.g., STAT5, ERK).
2. Systemic (Disseminated) Xenograft Model for Survival Analysis
-
Cell Lines: As above, often transduced with a luciferase reporter gene for in vivo imaging.
-
Animals: As above.
-
Cell Implantation: 1 x 10^6 AML cells in 200 µL of PBS are injected intravenously (i.v.) via the tail vein.
-
Engraftment Monitoring: Leukemia engraftment and progression are monitored by bioluminescence imaging (BLI) or by flow cytometry analysis of peripheral blood for human CD45+ cells.
-
Treatment: Treatment is initiated a few days post-cell injection and administered as described above.
-
Efficacy Endpoints:
-
Overall Survival: Mice are monitored daily, and the primary endpoint is the time to morbidity or a predetermined endpoint (e.g., >20% body weight loss, hind limb paralysis). Survival data is plotted using Kaplan-Meier curves and analyzed using the log-rank test.
-
Leukemic Burden: Monitored by BLI signal intensity or the percentage of hCD45+ cells in the peripheral blood, bone marrow, and spleen at the study endpoint.
-
Conclusion
FLT3 PROTACs represent a promising therapeutic strategy for FLT3-mutated AML, with preclinical data suggesting the potential for potent and durable responses, as well as the ability to overcome some forms of inhibitor resistance. The mechanism of targeted protein degradation offers a distinct advantage over the occupancy-driven inhibition of second-generation FLT3 inhibitors. While the available in vivo data for PROTACs like A20 and Z29 are encouraging, further studies with direct, head-to-head comparisons against clinically approved second-generation inhibitors like gilteritinib and quizartinib in standardized in vivo models are needed to definitively establish their comparative efficacy and safety. The experimental protocols provided in this guide offer a framework for conducting such crucial comparative studies. As the field of targeted protein degradation matures, FLT3 PROTACs may emerge as a valuable addition to the therapeutic armamentarium for this challenging disease.
References
- 1. Discovery of a Novel Orally Bioavailable FLT3-PROTAC Degrader for Efficient Treatment of Acute Myeloid Leukemia and Overcoming Resistance of FLT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overcoming Resistance to FLT3 Inhibitors in the Treatment of FLT3-Mutated AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - Discovery of a Novel Orally Bioavailable FLT3-PROTAC Degrader for Efficient Treatment of Acute Myeloid Leukemia and Overcoming Resistance of FLT3 Inhibitors - American Chemical Society - Figshare [acs.figshare.com]
- 4. FLT3-selective PROTAC: Enhanced safety and increased synergy with Venetoclax in FLT3-ITD mutated acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Anti-Tumor Effects of Gilteritinib on FLT3 Mutations: Insights into Resistance Mechanisms in Ba/F3 Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a potent Gilteritinib-based FLT3-PROTAC degrader for the treatment of Acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Desmorpholinyl Quizartinib-PEG2-COOH
For Immediate Implementation by Laboratory Personnel
This guide provides critical safety and logistical information for the proper disposal of Desmorpholinyl Quizartinib-PEG2-COOH, a compound utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) for FLT-3 degradation.[1][2][3][4] Adherence to these procedures is essential for ensuring personnel safety, environmental protection, and regulatory compliance.
This compound, as a derivative of a potent kinase inhibitor, should be handled as a hazardous chemical waste.[5][6][7][8] Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, the disposal protocols are based on established best practices for small molecule kinase inhibitors.[5][6][8] Researchers must always consult their institution's Environmental Health and Safety (EHS) department for specific guidelines, as local regulations may vary.[5][6]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent dermal, ocular, and respiratory exposure.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Double nitrile, chemical-resistant |
| Eye Protection | Safety goggles or a face shield |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if generating dust or aerosols. |
All handling and disposal activities involving this compound must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[5][9]
Step-by-Step Disposal Protocol
The proper disposal of this compound involves the careful segregation, containment, and labeling of all waste streams. Never mix chemical waste with regular trash or biohazardous waste.[5]
Step 1: Waste Segregation
Properly segregate all waste at the point of generation into three distinct categories:
-
Solid Chemical Waste:
-
Liquid Chemical Waste:
-
Contaminated Solutions: All solutions containing this compound, such as stock solutions (e.g., in DMSO), experimental buffers, and cell culture media.[5]
-
-
Sharps Waste:
-
Contaminated Sharps: Needles, syringes, or any other sharp objects contaminated with the compound.
-
Step 2: Waste Containment and Labeling
Proper containment is crucial to prevent leaks and ensure safe handling.
-
Solid Waste:
-
Collect all solid waste in a designated, leak-proof hazardous waste container with a secure lid.[7]
-
Ensure the container is compatible with the chemical nature of the waste.
-
-
Liquid Waste:
-
Collect all liquid waste in a designated, leak-proof, and shatter-resistant container.
-
Be mindful of solvent compatibility; halogenated and non-halogenated solvent waste should generally be collected separately.[5]
-
-
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste ".
-
The label must include the full chemical name: "This compound " and its CAS Number: 2292116-14-2 .
-
List all contents, including solvents and their approximate concentrations.
-
Step 3: Storage and Disposal
-
Temporary Storage: Store sealed waste containers in a designated and well-ventilated satellite accumulation area within the laboratory. This area should have secondary containment to mitigate any potential leaks.[5]
-
EHS Pickup: Once a waste container is full, or the experiment is complete, arrange for disposal through your institution's EHS department. Follow their specific procedures for requesting a waste pickup.[5][6]
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash. [7]
Experimental Workflow and Disposal Decision Pathway
The following diagram illustrates the logical flow for the safe handling and disposal of this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | PROTAC 靶蛋白配体连接子偶联物 | MCE [medchemexpress.cn]
- 4. anjiechem.com [anjiechem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Desmorpholinyl Quizartinib-PEG2-COOH
For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of Desmorpholinyl Quizartinib-PEG2-COOH, a potent compound utilized in the development of targeted cancer therapies. All personnel must adhere to these procedures to mitigate exposure risks and ensure a safe laboratory environment.
This compound is a key component in the synthesis of proteolysis-targeting chimeras (PROTACs), specifically for degrading the FLT-3 protein, which is implicated in certain cancers.[1][2][3][4] Given its use in developing cytotoxic agents, this compound must be handled with the highest level of precaution, following protocols for potent and cytotoxic substances.[5][6][7][8]
Personal Protective Equipment (PPE) and Engineering Controls
The primary strategy for handling potent compounds like this compound is a combination of engineering controls and appropriate PPE.[7][9] Engineering controls are the first line of defense, with PPE serving as a crucial secondary barrier.[9]
| Control Level | Engineering Controls | Personal Protective Equipment (PPE) |
| Primary | - Closed-system glassware and reactors- Glove box or isolator for all transfers and manipulations- Local exhaust ventilation (LEV) or fume hood- Negative pressure room for handling powders | - Full-body disposable suit (e.g., Tyvek)[8]- Double gloves (nitrile)[6]- Powered Air-Purifying Respirator (PAPR) for powder handling[6][8]- Safety goggles or face shield[8] |
| Secondary | - Restricted access to handling areas- Single-pass air flow in the laboratory[10]- Designated and clearly labeled work areas | - Lab coat (worn over disposable suit)- Shoe covers |
Experimental Protocols: Handling and Disposal
Handling Procedure:
-
Preparation: Before handling the compound, ensure all necessary engineering controls are operational and all required PPE is readily available. All personnel must be trained on the specific handling procedures for potent compounds.[7][11]
-
Weighing and Reconstitution:
-
Perform all weighing and reconstitution of the powdered compound within a certified chemical fume hood or a glove box to minimize inhalation exposure.[10]
-
Use dedicated equipment (spatulas, weigh boats, etc.) that is either disposable or can be decontaminated.
-
When dissolving the compound, add the solvent slowly to avoid aerosolization.
-
-
Experimental Use:
-
Conduct all experimental procedures involving the compound in a closed system whenever possible.[6]
-
Clearly label all containers with the compound's name and appropriate hazard warnings.
-
Work on a disposable, absorbent bench liner to contain any potential spills.
-
-
Post-Handling:
-
Decontaminate all non-disposable equipment that has come into contact with the compound. A typical procedure involves an initial wash with a suitable detergent, followed by a rinse with water, and then a final rinse with 70% ethanol (B145695) or isopropanol.[5]
-
Carefully remove and dispose of all PPE as cytotoxic waste.[5]
-
Disposal Plan:
All materials contaminated with this compound are considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.[5][12][13]
-
Waste Segregation: At the point of generation, segregate waste into the following categories:
-
Sharps Waste: Needles, syringes, and glass vials should be placed in a designated, puncture-proof, and clearly labeled red sharps container.[11][12]
-
Solid Waste: Contaminated PPE (gloves, gowns, etc.), bench liners, and other solid materials must be placed in a designated, leak-proof container lined with a red biohazard bag and labeled as cytotoxic waste.[13]
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not dispose of liquid waste down the drain.[5]
-
-
Container Management:
-
Do not overfill waste containers; they should be sealed when approximately three-quarters full.[5]
-
Wipe the exterior of waste containers with a suitable decontaminating agent before removal from the work area.
-
-
Final Disposal:
-
Store sealed waste containers in a designated, secure area until they are collected by the institution's environmental health and safety (EHS) department for final disposal, which is typically incineration.[12]
-
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound|2292116-14-2|安捷凯 [anjiechem.com]
- 5. benchchem.com [benchchem.com]
- 6. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. HANDLING OF POTENT MOLECULES (CATEGORY-IV) – PharmaGuideHub [pharmaguidehub.com]
- 9. pharmtech.com [pharmtech.com]
- 10. escopharma.com [escopharma.com]
- 11. kingstonhsc.ca [kingstonhsc.ca]
- 12. danielshealth.ca [danielshealth.ca]
- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
